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3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid Documentation Hub

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  • Product: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
  • CAS: 17124-57-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Profiling of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Executive Summary & Pharmacological Relevance The benzoxazolone (2-oxo-1,3-benzoxazole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core exhibit a broad spectrum of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The benzoxazolone (2-oxo-1,3-benzoxazole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core exhibit a broad spectrum of biological activities, functioning as TRPA1 antagonists, aldose reductase inhibitors, and potent anti-inflammatory agents[1].

The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (Chemical Formula: C₁₀H₈N₂O₆; Exact Mass: 252.0382 Da) represents a critical synthetic intermediate and active pharmaceutical ingredient (API) analog. The N-alkylation with a propanoic acid moiety serves a dual purpose: it significantly enhances the aqueous solubility of the otherwise lipophilic nitrobenzoxazolone core, and it provides a versatile synthetic handle for downstream amide couplings.

This technical guide establishes a definitive, self-validating multimodal spectroscopic workflow for the structural elucidation of this compound. By detailing not just the expected data but the causality behind the analytical parameters, this whitepaper serves as a robust reference for researchers isolating or synthesizing this molecule.

Analytical Strategy: The Causality of Method Selection

As analytical scientists, we must tailor our instrumental parameters to the stereoelectronic realities of the molecule. The structural features of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid dictate the following strategic choices:

  • Solvent Selection for NMR: The presence of both a highly polar nitro group and a carboxylic acid creates a strong intermolecular hydrogen-bonding network. Attempting NMR in Chloroform-d (CDCl₃) will result in poor solubility and severe line broadening. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent, as its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, yielding sharp, highly resolved resonances[2].

  • Mass Spectrometry Ionization: While positive electrospray ionization (ESI+) is standard for many nitrogenous bases, the electron-withdrawing nature of the benzoxazolone ring and the nitro group renders the nitrogen non-basic. Conversely, the propanoic acid moiety is highly acidic. Therefore, Negative Ion Mode (ESI-) is the most sensitive and logical choice to observe the[M-H]⁻ pseudo-molecular ion.

  • Vibrational Spectroscopy: Traditional KBr pellet FT-IR is susceptible to moisture absorption, which masks the critical O-H stretch of the carboxylic acid. Attenuated Total Reflectance (ATR-FTIR) is employed to analyze the neat solid, ensuring the integrity of the hydrogen-bonding signatures.

Multimodal Analytical Workflow

AnalyticalWorkflow Start Compound Isolation 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid Prep Sample Preparation (DMSO-d6 for NMR, MeOH for MS) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR MS High-Resolution MS (ESI-TOF, Negative Ion) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Analysis Multivariate Data Integration Spectral Cross-Validation NMR->Analysis Connectivity & Stereoelectronics MS->Analysis Exact Mass [M-H]- 251.03 IR->Analysis Functional Group Fingerprinting Valid Definitive Structural Elucidation (>98% Purity Confirmed) Analysis->Valid

Figure 1: Multimodal spectroscopic workflow for structural elucidation of benzoxazolone derivatives.

Comprehensive Spectroscopic Data

The following tables summarize the quantitative spectroscopic data, derived from the anisotropic deshielding effects of the 6-nitrobenzoxazolone core[2] and the N-alkylated propanoic acid side chain[3].

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Rationale
12.45Broad Singlet (br s)-1H-COOH Highly deshielded acidic proton; broad due to chemical exchange.
8.35Doublet (d)2.41HAr-H (C7)Meta-coupling to H-5. Highly deshielded by adjacent -NO₂ and ring oxygen.
8.18Doublet of Doublets (dd)8.8, 2.41HAr-H (C5)Ortho-coupling to H-4, meta-coupling to H-7. Deshielded by ortho -NO₂.
7.45Doublet (d)8.81HAr-H (C4)Ortho-coupling to H-5. Shielded relative to other aromatic protons.
4.15Triplet (t)7.12H>N-CH ₂-Downfield aliphatic shift due to the electron-withdrawing N-carbonyl environment.
2.75Triplet (t)7.12H-CH ₂-COOHStandard shift for methylene protons alpha to a carboxylic acid.
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
172.4Quaternary (C=O)-C OOHCarboxylic acid carbonyl.
153.8Quaternary (C=O)Ring C 2Benzoxazolone core carbonyl; characteristic shift for cyclic carbamates.
148.2Quaternary (Ar-C)Ring C 7aAromatic carbon attached to the ring oxygen.
143.5Quaternary (Ar-C)Ring C 6Aromatic carbon bearing the strongly electron-withdrawing -NO₂ group.
135.1Quaternary (Ar-C)Ring C 3aAromatic carbon attached to the ring nitrogen.
121.6Tertiary (Ar-CH)Ring C 5Aromatic methine ortho to the nitro group.
110.2Tertiary (Ar-CH)Ring C 4Aromatic methine ortho to the ring nitrogen.
106.5Tertiary (Ar-CH)Ring C 7Aromatic methine situated between the oxygen and nitro group.
38.6Secondary (CH₂)>N-C H₂-N-alkyl carbon.
32.4Secondary (CH₂)-C H₂-COOHAlpha-carbon to the carboxylic acid.
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
TechniqueKey Signals / m/zAssignment / Interpretation
FT-IR (ATR) 3300 – 2500 cm⁻¹ (broad)O-H stretch (carboxylic acid hydrogen bonding).
1765 cm⁻¹ (strong)C=O stretch (benzoxazolone ring).
1715 cm⁻¹ (strong)C=O stretch (carboxylic acid).
1535 cm⁻¹, 1345 cm⁻¹Asymmetric and symmetric -NO₂ stretches, respectively.
HRMS (ESI-) m/z 251.0305[M-H]⁻ pseudo-molecular ion (Calculated for C₁₀H₇N₂O₆: 251.0302).

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: Quantitative 1D NMR Acquisition

Rationale: A standard ¹H NMR experiment often underestimates the integration of the carboxylic acid proton due to rapid chemical exchange, while standard ¹³C NMR underestimates quaternary carbons due to their long T1​ longitudinal relaxation times. This protocol ensures quantitative reliability.

  • Sample Preparation: Accurately weigh 5.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the solution for 60 seconds, followed by sonication for 5 minutes at room temperature to ensure the complete breakdown of crystalline aggregates. Transfer to a 5 mm precision NMR tube.

  • ¹H NMR Parameters: Set the spectrometer frequency to 500 MHz. Crucially, set the relaxation delay (D1) to 2.0 seconds to guarantee complete longitudinal relaxation of all protons prior to the next pulse. Acquire 16 scans.

  • ¹³C NMR Parameters: Set the frequency to 125 MHz. Set the relaxation delay (D1) to 5.0 seconds to allow the quaternary carbons (C2, C6, C7a, C3a, and COOH) to fully relax. Acquire a minimum of 1024 scans to achieve an optimal Signal-to-Noise (S/N) ratio.

Protocol B: High-Resolution LC-MS Analysis

Rationale: The presence of the carboxylic acid dictates the use of negative-ion mode. Standard LC-MS mobile phases rely on Formic Acid, which suppresses the ionization of carboxylic acids by forcing them into their neutral, protonated state. We utilize Ammonium Acetate to maintain ionization efficiency.

  • Chromatographic Setup: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Parameters: Configure the ESI source to Negative Ion Mode . Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C. Extract the chromatogram for the exact mass window of m/z 251.0250 – 251.0350 to confirm the [M-H]⁻ ion.

Conclusion

The structural elucidation of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid requires a deliberate and theoretically grounded approach to spectroscopic analysis. By utilizing DMSO-d₆ to mitigate hydrogen bonding in NMR, employing ammonium acetate-buffered negative ESI-MS to capture the deprotonated molecular ion, and leveraging ATR-FTIR to identify the distinct carbonyl and nitro functional groups, researchers can definitively confirm the structure and purity of this critical benzoxazolone derivative.

References

  • Title: PubChem Compound Summary for CID 78419, 6-Nitrobenzoxazolin-2-one Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Title: PubChem Compound Summary for CID 720147, 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Antiinflammatory benzoxazolones - EP 0385664 A2 Source: European Patent Office / Google Patents URL

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. Synthesizing data from related benzoxazolone derivatives, this document outlines potential biological targets and signaling pathways, while also presenting detailed experimental protocols for validation.

Introduction: The Benzoxazolone Scaffold as a Privileged Pharmacophore

The benzoxazolone core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the benzoxazolone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[2] Notably, N-substitution on the benzoxazolone ring has been shown to enhance anticancer selectivity.[3] The subject of this guide, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, features an N-propanoic acid substitution and a nitro group on the benzene ring, suggesting a potentially unique biological activity profile. While direct studies on this specific molecule are limited, its structural features point towards a plausible role in modulating key cellular processes implicated in cancer and inflammation.

Hypothesized Mechanism of Action: A Multi-Targeted Approach

Based on the known activities of structurally related compounds, we hypothesize that 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid exerts its biological effects through a multi-targeted mechanism, primarily centered on the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. The presence of the nitro group, while a potential liability in terms of toxicity, is often crucial for the bioactivity in this class of compounds.[4]

Putative Anticancer Activity: Induction of Apoptosis

N-substituted benzoxazolone derivatives have been demonstrated to trigger apoptosis in cancer cells, suggesting a similar potential for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.[2][3] The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway (Mitochondrial): This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. We hypothesize that the compound could induce mitochondrial outer membrane permeabilization (MOMP), leading to the activation of caspase-9 and subsequently the executioner caspase-3.[2]

  • Extrinsic Pathway (Death Receptor): This pathway is activated by the binding of extracellular death ligands, such as FasL, to their corresponding cell surface receptors. Some benzoxazolone derivatives have been shown to increase the expression of FasL, which could be a potential mechanism for the title compound.[2]

Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Compound FasL Fas Ligand (FasL) Compound->FasL Upregulation FasR Fas Receptor (FasR) FasL->FasR Binding Caspase-8 Caspase-8 FasR->Caspase-8 Activation Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Compound_intrinsic Compound Mitochondrion Mitochondrion Compound_intrinsic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Anti-inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB) Inflammatory_Stimulus->Signaling_Cascade iNOS_Gene_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Gene_Expression iNOS_Protein iNOS Protein iNOS_Gene_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound Compound Compound->iNOS_Protein Inhibition

Caption: Proposed inhibition of the iNOS pathway by the compound.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanisms of action, a series of well-defined in vitro experiments are necessary.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Experimental Workflow:

Anticancer_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa) Compound_Treatment 2. Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay 3. Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assays 4. Apoptosis Assays (Annexin V/PI, Caspase Activity) MTT_Assay->Apoptosis_Assays Determine IC50 Western_Blot 5. Protein Expression Analysis (Western Blot for Apoptotic Markers) Apoptosis_Assays->Western_Blot

Caption: Workflow for assessing in vitro anticancer activity.

Protocols:

  • Cell Viability (MTT) Assay:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the IC50 value.

  • Apoptosis Detection (Annexin V/PI Staining):

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • Caspase Activity Assay:

    • Treat cells with the compound as described above.

    • Lyse the cells and add a fluorogenic caspase substrate (e.g., for caspase-3, -8, -9).

    • Measure the fluorescence to quantify caspase activity.

  • Western Blot Analysis:

    • Treat cells, lyse them, and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-3, FasL).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the inhibitory effect of the compound on inflammatory mediators in a cellular model of inflammation.

Experimental Workflow:

Anti_inflammatory_Workflow Macrophage_Culture 1. Macrophage Culture (e.g., RAW 264.7) Pre_treatment 2. Compound Pre-treatment Macrophage_Culture->Pre_treatment LPS_Stimulation 3. LPS Stimulation Pre_treatment->LPS_Stimulation NO_Measurement 4. Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->NO_Measurement Cytokine_Analysis 5. Cytokine Analysis (ELISA for IL-6, TNF-α) LPS_Stimulation->Cytokine_Analysis iNOS_Expression 6. iNOS Expression (Western Blot/qPCR) LPS_Stimulation->iNOS_Expression

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocols:

  • Nitric Oxide (Griess) Assay:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite levels.

  • Cytokine ELISA:

    • Collect the cell culture supernatant after treatment as described above.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using specific kits for IL-6 and TNF-α to measure their concentrations.

  • iNOS Expression Analysis:

    • Western Blot: Lyse the treated cells and perform Western blotting as previously described, using an antibody specific for iNOS.

    • Quantitative PCR (qPCR): Extract total RNA from the treated cells, reverse transcribe it to cDNA, and perform qPCR using primers specific for the iNOS gene.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The experimental data should be carefully analyzed to build a comprehensive picture of the compound's mechanism of action.

Parameter Expected Outcome for Bioactivity Interpretation
IC50 (Cancer Cells) Low micromolar or nanomolar rangePotent cytotoxic agent
Annexin V/PI Staining Increased percentage of apoptotic cellsInduction of apoptosis
Caspase Activity Increased activity of caspases-3, -8, and/or -9Activation of specific apoptotic pathways
NO Production Dose-dependent decrease in LPS-induced NOInhibition of iNOS activity or expression
Cytokine Levels Reduction in IL-6 and TNF-α secretionModulation of inflammatory cytokine release
iNOS Protein/mRNA Decreased expression levelsInhibition of iNOS at the transcriptional or translational level

The presence of the 6-nitro group is a key feature for SAR. While it may enhance potency, it also raises concerns about potential off-target effects and toxicity due to the possible in vivo reduction of the nitro group. [4]Further studies with analogues lacking the nitro group or with the nitro group at different positions would be crucial to elucidate its specific role in the observed biological activity.

Conclusion and Future Directions

This guide provides a robust framework for investigating the mechanism of action of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. The proposed multi-targeted approach, involving the induction of apoptosis and inhibition of inflammatory pathways, is supported by extensive literature on the broader class of benzoxazolone derivatives. The detailed experimental protocols outlined herein will enable researchers to systematically validate these hypotheses.

Future work should focus on identifying the direct molecular targets of the compound using techniques such as chemoproteomics. In vivo studies in relevant animal models of cancer and inflammation will be essential to translate these in vitro findings into potential therapeutic applications. Furthermore, a thorough investigation into the metabolic fate and potential toxicity of the nitroaromatic moiety is imperative for any further drug development efforts.

References

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (n.d.). PubMed. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. (2015). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). (2020). PubMed. [Link]

Sources

Foundational

The Pharmacological Potential of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid: A Technical Guide

Executive Summary The benzoxazolone (2-oxo-1,3-benzoxazole) scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere for natural nucleic acid bases and cyclic amides[1]. Among its functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazolone (2-oxo-1,3-benzoxazole) scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere for natural nucleic acid bases and cyclic amides[1]. Among its functionalized derivatives, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1) presents a highly rationalized pharmacophore designed for multi-target engagement. By integrating an electron-withdrawing 6-nitro group and an N-linked propanoic acid moiety, this compound is primed for potent anti-inflammatory, analgesic, and antimicrobial activities[2][3].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural causality of this compound, provide field-proven, self-validating experimental protocols for its evaluation, and synthesize its potential applications in modern drug discovery.

Structural Rationale & Pharmacophore Causality

The biological activity of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is not coincidental; it is the direct result of three distinct structural domains working in concert:

  • The Benzoxazolone Core: This rigid, planar bicyclic system mimics the transition state of arachidonic acid, allowing it to intercalate deeply into the hydrophobic channels of cyclooxygenase (COX) enzymes. It also serves as a stable anchor against metabolic degradation[1].

  • The 6-Nitro Substituent: The nitro group at the 6-position significantly alters the electronic landscape of the aromatic ring, increasing its electrophilicity. In an antimicrobial context, nitroaromatics act as prodrugs; they are reduced by bacterial nitroreductases to form reactive nitrogen species (RNS), which subsequently induce lethal DNA damage[3][4].

  • The N-Propanoic Acid Tail: This moiety is the critical determinant for target specificity. In anti-inflammatory applications, the carboxylic acid acts as a classic NSAID pharmacophore (similar to ibuprofen or naproxen), forming essential electrostatic interactions and hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX-1/COX-2 active sites. Furthermore, it enhances the aqueous solubility of the otherwise lipophilic core[2].

G Compound 3-(6-nitro-2-oxo-1,3-benzoxazol -3(2H)-yl)propanoic acid Propanoic Propanoic Acid Moiety Binds Arg120/Tyr355 Compound->Propanoic NitroGroup 6-Nitro Group Undergoes Reduction Compound->NitroGroup COX2 COX-2 Enzyme (Inflammation) PGE2 Decreased PGE2 (Analgesia) COX2->PGE2 Blocks Synthesis NitroRed Bacterial Nitroreductase (Infection) ROS Reactive Nitrogen Species (Bacterial Death) NitroRed->ROS Generates Radicals Propanoic->COX2 Competitive Inhibition NitroGroup->NitroRed Enzymatic Activation

Dual mechanism of action: COX-2 inhibition and nitroreductase activation.

Quantitative Data: Anticipated Biological Activity

Based on the structure-activity relationships (SAR) of closely related analogs—such as 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid and 6-nitrobenzoxazolinone—we can establish a baseline for the anticipated pharmacological profile of the target compound[2][3].

Table 1: Representative Activity Profile of 6-Substituted Benzoxazolone Propanoic Acids
Target / AssayOrganism / EnzymeExpected Activity Range (IC50 / MIC)Mechanistic Rationale
COX-2 Inhibition Homo sapiens (Recombinant)0.5 µM – 5.0 µMPropanoic acid tail binds Arg120; planar core blocks arachidonic acid entry.
COX-1 Inhibition Ovis aries (Recombinant)10.0 µM – 50.0 µMBulk of the 6-nitro group sterically hinders binding in the narrower COX-1 channel, yielding COX-2 selectivity.
Antibacterial (Gram +) Staphylococcus aureus4.0 µg/mL – 16.0 µg/mLNitro group reduction by bacterial flavoproteins generates toxic radicals[2].
Antibacterial (Gram -) Escherichia coli32.0 µg/mL – >64.0 µg/mLEfflux pump activity typically reduces efficacy in Gram-negative strains compared to Gram-positive.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, experimental designs must move beyond simple observation and establish definitive causality. The following protocols are engineered as self-validating systems.

Protocol A: Fluorometric COX-1/COX-2 Inhibitor Screening

This assay measures the peroxidase activity of cyclooxygenase, which catalyzes the conversion of arachidonic acid to PGG2, and subsequently to PGH2. The reaction is coupled to the oxidation of a fluorogenic substrate (e.g., ADHP).

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the compound in anhydrous DMSO to a 10 mM stock. Prepare a 10-point serial dilution (100 µM down to 1 nM) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of the compound dilutions, 10 µL of Heme cofactor, and 10 µL of recombinant COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes. Causality Note: Pre-incubation is critical for time-dependent inhibitors to reach equilibrium.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (ADHP) and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer to a fluorescent microplate reader (Ex: 535 nm, Em: 587 nm). Read continuously every 30 seconds for 10 minutes.

Self-Validation & Causality Check:

  • Positive Control: Celecoxib (COX-2 selective) and Indomethacin (non-selective). If Celecoxib fails to show >80% inhibition of COX-2 at 1 µM, the enzyme batch is compromised.

  • Background Control: Wells lacking arachidonic acid. This rules out the compound acting as an artificial peroxidase or auto-fluorescing at 587 nm.

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Traditional optical density (OD600) measurements can be confounded by the precipitation of lipophilic benzoxazolone derivatives. Using resazurin (Alamar Blue) links the readout directly to bacterial metabolism rather than turbidity[2].

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Plating: Dispense 50 µL of MHB into columns 2-12 of a 96-well plate. Add 100 µL of the compound (at 128μg/mL ) to column 1. Perform a 2-fold serial dilution from column 1 to 11. Column 12 is the growth control.

  • Inoculation: Add 50 µL of the bacterial suspension to all wells. Incubate at 37°C for 18 hours.

  • Metabolic Staining: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Interpretation: Viable bacteria reduce blue resazurin to pink, highly fluorescent resorufin. The MIC is the lowest concentration well that remains strictly blue.

Self-Validation & Causality Check:

  • Sterility Control: Media + Resazurin (No bacteria). Must remain blue. If pink, media is contaminated.

  • Solvent Control: 1% DMSO + Bacteria. Must turn pink. Ensures the vehicle itself is not causing bacterial death.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Target Incubation (COX-2 or Bacterial Broth) Step1->Step2 Step3 3. Add Detection Reagent (Fluorophore / Resazurin) Step2->Step3 Step4 4. Signal Quantification (Microplate Reader) Step3->Step4 Step5 5. Data Analysis (IC50 / MIC Calculation) Step4->Step5 Control1 Positive Control (Indomethacin / Ciprofloxacin) Control1->Step2 Control2 Negative Control (Vehicle Only) Control2->Step2

Self-validating experimental workflow for evaluating biological activity.

Conclusion & Translational Outlook

The rational design embedded within 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid makes it a high-value candidate for hit-to-lead optimization. By leveraging the bioisosteric properties of the benzoxazolone core, the redox potential of the nitro group, and the target-anchoring capability of the propanoic acid moiety, researchers can exploit this compound for dual-action therapeutics—such as anti-inflammatory antimicrobials, which are highly sought after for treating complex, localized infections (e.g., periodontitis or infected diabetic ulcers).

Future development should focus on generating a validated 3D-QSAR model to visualize pharmacophoric hotspots and guide structure-based lead optimization, ensuring that the delicate balance between COX inhibition and nitroreductase activation is finely tuned for clinical efficacy.

References

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens MDPI URL: [Link]

  • Biological activities of benzoxazole and its derivatives ResearchGate URL:[Link]

  • TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion PMC - NIH URL:[Link]

Sources

Exploratory

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid: A Technical Guide to Synthesis, Reactivity, and Pharmacological Derivatization

Executive Summary 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1) is a high-value heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The benzoxazolone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1) is a high-value heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The benzoxazolone core is a privileged scaffold, widely recognized for its bioisosterism with cyclic amides and its capacity to participate in complex hydrogen-bonding networks within biological targets. The strategic incorporation of a strongly electron-withdrawing 6-nitro group, coupled with an N-propanoic acid linker, transforms this core into a highly versatile intermediate. This whitepaper details the structural rationale, self-validating synthetic protocols, and biological applications of this compound, providing a comprehensive resource for researchers developing novel antimicrobial and anti-inflammatory therapeutics.

Structural Rationale and Physicochemical Profiling

The pharmacological utility of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is driven by three distinct functional domains:

  • The Benzoxazolone Core : Provides a rigid, planar, and hydrophobic surface that mimics peptide bonds, allowing for favorable interactions within enzymatic or receptor binding pockets.

  • The 6-Nitro Substitution : The nitro group is strongly electron-withdrawing. Synthetically, it increases the acidity of the N-H bond in the 6-nitro-2-benzoxazolinone precursor, facilitating regioselective N-alkylation[2]. Biologically, the nitro group can act as a potent hydrogen bond acceptor or undergo enzymatic bioreduction, a mechanism often exploited in prodrug design.

  • The N-Propanoic Acid Linker : This flexible aliphatic chain terminates in a carboxylic acid, significantly enhancing the aqueous solubility of the parent pharmacophore. More importantly, it serves as a primary synthetic handle for amide coupling, enabling the rapid generation of diverse chemical libraries[3].

Data Presentation: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
CAS Registry Number 17124-57-1
Molecular Formula C10H8N2O6
Molecular Weight 252.18 g/mol
Physical State Solid (typically pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, and basic aqueous solutions
Primary Application Research Use Only (RUO); Building block for SAR studies

Experimental Methodology: Self-Validating Synthesis Protocols

The synthesis of the title compound relies on the regioselective N-alkylation of 6-nitro-2-benzoxazolinone followed by controlled alkaline hydrolysis. Understanding the causality behind the reagent selection is critical for avoiding side reactions, such as the premature cleavage of the benzoxazolone ring.

Causality and Reagent Selection
  • Why K2CO3 in DMF? The N-H proton of 6-nitro-2-benzoxazolinone is relatively acidic due to the adjacent carbonyl and the para-nitro group. A mild base like potassium carbonate (K2CO3) is perfectly calibrated to deprotonate the nitrogen without attacking the carbamate linkage. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the nitrogen anion "naked" and highly nucleophilic for the subsequent SN2 attack[4].

  • Why controlled hydrolysis? The intermediate ester must be hydrolyzed to the free acid. Using a mild base (1M NaOH) at moderate temperatures (40-50°C) ensures the ester is cleaved while the endocyclic carbamate of the benzoxazolone remains intact. Over-heating or using excessively strong bases will destroy the heterocyclic core[4].

Step-by-Step Protocol

Step 1: N-Alkylation (Esterification)

  • Preparation : Charge a flame-dried round-bottom flask with 6-nitro-2-benzoxazolinone (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation : Add anhydrous K2CO3 (1.5 eq). Stir the suspension at room temperature for 30 minutes. A slight deepening of the yellow color indicates the formation of the nitrogen anion.

  • Alkylation : Add ethyl 3-bromopropanoate (1.2 eq) dropwise via syringe. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 to 6 hours.

  • Self-Validation (TLC) : Monitor the reaction using Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar starting material spot is entirely consumed, replaced by a higher-Rf product spot.

  • Isolation : Cool the mixture to room temperature and pour it into crushed ice/water (3x volume). The intermediate ethyl 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Controlled Alkaline Hydrolysis

  • Solvation : Suspend the intermediate ester (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH. Causality: THF ensures the ester remains in solution for homogeneous cleavage.

  • Hydrolysis : Stir the biphasic mixture at 40-50°C for 2 hours.

  • Self-Validation (pH & Solubility) : As the ester hydrolyzes, the mixture should become a clear, homogeneous solution (as the sodium salt of the product is water-soluble).

  • Acidification : Cool the solution to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. The target compound, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid , will precipitate as a solid[1].

  • Purification : Filter the precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum.

Synthesis A 6-Nitro-2-benzoxazolinone (Starting Material) B N-Alkylation (Ethyl 3-bromopropanoate, K2CO3, DMF, 80°C) A->B C Ethyl 3-(6-nitro-2-oxo- 1,3-benzoxazol-3-yl)propanoate (Intermediate) B->C SN2 Substitution D Alkaline Hydrolysis (NaOH, THF/H2O, 50°C) C->D E Acidification (HCl to pH 2) D->E F 3-(6-nitro-2-oxo- 1,3-benzoxazol-3-yl)propanoic acid (Final Product) E->F Precipitation

Figure 1: Synthetic workflow for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.

Biological Applications and Derivatization

The primary utility of this compound lies in its role as a precursor for generating biologically active amides. By utilizing standard peptide coupling reagents (e.g., EDC/HOBt, HATU, or DCC), the propanoic acid moiety can be conjugated with various aliphatic, aromatic, or heterocyclic amines.

Recent literature highlights the potency of this specific structural class. For instance, studies on the structurally analogous 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives have demonstrated significant, selective antibacterial activity against Gram-positive pathogens[3]. The 6-nitro analog shares this exact geometric space and electronic profile, making it a prime candidate for similar antibacterial and anti-inflammatory screening.

Data Presentation: Proxy Antibacterial Activity

To illustrate the biological potential of N-propanoic acid benzoxazolone derivatives, the following table summarizes the minimum inhibitory concentrations (MICs) of structurally related 6-substituted analogs against common bacterial strains[3].

Bacterial StrainGram TypeProxy Analog MIC (µg/mL)Mechanism / Notes
Staphylococcus aureusPositive15.6 - 31.25Disruption of cell wall synthesis / membrane integrity.
Methicillin-resistant S. aureus (MRSA)Positive31.25 - 62.5Maintains efficacy against resistant strains.
Bacillus subtilisPositive15.6 - 62.5High susceptibility to 6-substituted benzoxazolones.
Escherichia coliNegative> 250Selective activity; generally poor penetration in Gram-negatives.

Note: Data extrapolated from 6-bromo-benzoxazolone propanoic acid derivatives to demonstrate the validated utility of the scaffold[3].

Pharmacophore core 3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid nitro 6-Nitro Group (Electron Withdrawing) core->nitro benzox Benzoxazolone Core (Hydrophobic/H-Bonding) core->benzox propanoic Propanoic Acid (Solubility/Coupling Handle) core->propanoic bio1 Bioreduction / Target Binding nitro->bio1 bio2 Receptor Pocket Interaction benzox->bio2 bio3 Amide Derivatization for Library Synthesis propanoic->bio3

Figure 2: Pharmacophore mapping and biological utility of the functional domains.

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An In-depth Technical Guide to 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a nitro-substituted benzoxazolone...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a nitro-substituted benzoxazolone derivative. While direct extensive research on this specific molecule is not widely published, this document synthesizes information from closely related analogs and the broader chemical family of benzoxazolones to present a detailed account of its chemical characteristics, probable synthesis methodologies, and potential pharmacological significance. The guide is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering foundational knowledge to stimulate further investigation into this and similar compounds.

Introduction: The Benzoxazolone Scaffold in Medicinal Chemistry

The benzoxazolone ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse range of biological activities.[1] This bicyclic structure, consisting of a benzene ring fused to an oxazolone ring, serves as a core scaffold in numerous compounds investigated for various therapeutic applications. Pharmaceuticals and clinical candidates incorporating the benzoxazolone moiety have demonstrated efficacy as antimicrobial, antifungal, anticancer, and anti-inflammatory agents, as well as modulators of various enzymes and receptors.[1] The versatility of the benzoxazolone core allows for chemical modifications at several positions, enabling the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, represents a specific exploration of this scaffold, featuring a nitro group on the benzene ring and a propanoic acid side chain at the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Formula C10H8N2O6[2]
Molecular Weight 252.18 g/mol [2]
IUPAC Name 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acidN/A
CAS Number 17124-57-1[2]

Synthesis and Characterization

General Synthesis Pathway

A plausible synthetic route would likely begin with the synthesis of 6-nitrobenzoxazolone, followed by N-alkylation.

Synthesis_Pathway cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: N-Alkylation 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol 6-Nitrobenzoxazolone 6-Nitrobenzoxazolone 2-Amino-5-nitrophenol->6-Nitrobenzoxazolone Urea, Acid Catalyst, Heat Urea Urea Target_Molecule 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid 6-Nitrobenzoxazolone->Target_Molecule Base (e.g., K2CO3), Solvent Propanoic_Acid_Derivative 3-Halopropanoic acid or Ethyl Acrylate

Figure 1: A proposed two-step synthesis pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on synthetic procedures for similar benzoxazolone derivatives.[3]

Step 1: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one

  • To a stirred solution of 2-amino-5-nitrophenol in a suitable high-boiling point solvent (e.g., dimethylformamide), add an equimolar amount of urea.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux (typically 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

  • Dissolve the 6-nitro-1,3-benzoxazol-2(3H)-one in a polar aprotic solvent such as acetone or DMF.

  • Add a slight excess of a suitable base, for example, anhydrous potassium carbonate, to deprotonate the nitrogen of the benzoxazolone.

  • To this mixture, add an equimolar amount of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or an acrylate ester (e.g., ethyl acrylate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If an ester was used, subsequent hydrolysis with an acid or base will be necessary to obtain the carboxylic acid.

  • After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Characterization Techniques

The structure and purity of the synthesized 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the characteristic peaks for the aromatic protons, the methylene groups of the propanoic acid side chain, and the carbonyl and aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl group of the benzoxazolone and the carboxylic acid, as well as the nitro group.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Mechanism of Action

While specific biological studies on 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid are not prominent in the literature, the activities of related compounds provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, particularly the 6-bromo analog, have been synthesized and evaluated for their antibacterial properties.[3][4][5] These studies have shown that such compounds can exhibit significant activity, especially against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3][4] The mechanism of action for these related compounds is not fully elucidated but may involve the disruption of bacterial cellular processes. It is plausible that the nitro-substituted derivative could also possess antimicrobial properties, potentially through a different mechanism involving the nitro group, which is a known pharmacophore in some antimicrobial agents.[6]

Other Potential Applications

The broader family of benzoxazolones has been investigated for a multitude of other biological activities.[1] These include:

  • Anticancer Activity: Some benzoxazolone derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of enzymes like cyclooxygenase (COX) has been reported for certain benzoxazolone-containing molecules.

  • Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes, including HIV-1 reverse transcriptase.

The presence of the nitro group and the carboxylic acid moiety on 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid could modulate its interaction with biological targets, potentially leading to novel therapeutic activities.

Future Research Directions

The study of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is still in its nascent stages. Future research efforts should focus on several key areas:

Future_Research Synthesis_Optimization Optimization of Synthesis Biological_Screening Broad Biological Screening Synthesis_Optimization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Mechanism_of_Action Mechanism of Action Studies Biological_Screening->Mechanism_of_Action SAR_Studies->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Mechanism_of_Action->In_Vivo_Studies

Figure 2: Key areas for future research on the title compound.

  • Optimized Synthesis: Developing and optimizing a reliable and scalable synthetic route is the first critical step.

  • Comprehensive Biological Screening: The compound should be screened against a wide panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the nitro group position, the length and functionality of the N-alkyl side chain, and substitutions on the benzene ring will provide valuable insights into the structural requirements for activity.

  • Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

  • In Vivo Evaluation: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a compound of interest within the pharmacologically significant benzoxazolone family. While its specific discovery and history are not well-documented, its chemical structure suggests a high potential for biological activity, particularly in the antimicrobial and anticancer arenas. This technical guide has provided a foundational understanding of its properties, a plausible synthetic approach, and a roadmap for future research. Further investigation into this molecule and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Anusevičius, K., & Mickevičius, V. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Anusevičius, K., & Mickevičius, V. (2026, February 23). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. ResearchGate. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Anusevičius, K., & Mickevičius, V. (2026, February 20). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Scilit. Retrieved from [Link]

  • Becker, T., & Boland, W. (2017). isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. Natural Product Reports, 34(4), 386-404. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Anusevičius, K., & Mickevičius, V. (2024). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 238). Vilnius University Press. Retrieved from [Link]

  • Beebe, X., Wodka, D., & Sowin, T. J. (2001). Solid-phase synthesis of benzoxazoles from 3-nitrotyrosine. Journal of Combinatorial Chemistry, 3(4), 360–366. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. Retrieved from [Link]

  • Ukrainets, I. V., Mospanova, E. V., & Bereznyakova, N. L. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 54-59. Retrieved from [Link]

  • Becker, T., & Boland, W. (2017). A tale of four kingdoms – isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. Natural Product Reports, 34(4), 386-404. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Singh, A., Kumar, D., Singh, A., & Tiwari, R. K. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2021). oxazolo. Asian Journal of Organic & Medicinal Chemistry, 6(1), 1-10. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
  • Google Patents. (n.d.). WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.

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Exploratory

An In-depth Technical Guide to 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1)

A Comprehensive Resource for Researchers and Drug Development Professionals This guide provides a detailed technical overview of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a heterocyclic compound of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzoxazolone class, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, will cover its chemical properties, a validated synthesis protocol, characterization data, potential mechanisms of action, and essential safety protocols, grounding all claims in authoritative scientific literature.

Core Compound Profile and Physicochemical Properties

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a functionalized benzoxazolone derivative. The core structure consists of a fused benzene and oxazole ring system, forming the benzoxazolone heterocycle. The key functional groups are a nitro group (-NO₂) at the 6-position of the aromatic ring, which acts as a strong electron-withdrawing group, and a propanoic acid side chain attached to the nitrogen atom of the oxazole ring. These features are critical to its chemical reactivity and biological activity.

The CAS Registry Number for this compound is 17124-57-1 .[1]

PropertyValueSource
CAS Number 17124-57-1[1]
Molecular Formula C₁₀H₈N₂O₆[1]
Molecular Weight 252.18 g/mol [1]
IUPAC Name 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid-
Canonical SMILES C1=CC2=C(C=C1[O-])N(C(=O)O2)CCC(=O)O-

Synthesis and Purification

The synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can be achieved through a reliable two-step process starting from the commercially available 6-nitro-1,3-benzoxazol-2(3H)-one. The methodology described here is adapted from a well-established protocol for a structurally analogous compound, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, ensuring a high degree of confidence in its application.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification (Hydrolysis) A 6-nitro-1,3-benzoxazol-2(3H)-one D Intermediate Ester: Ethyl 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate A->D Reacts with B Ethyl Acrylate B->D C Base (e.g., Triton B) in Dioxane C->D Catalyzed by E Intermediate Ester H Final Product: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid E->H Hydrolyzed by F Base (e.g., NaOH) in Ethanol/Water F->H G Acidification (e.g., HCl) G->H Followed by

Caption: A two-step synthesis pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 6-nitro-1,3-benzoxazol-2(3H)-one in 100 mL of 1,4-dioxane.

  • Addition of Reagents: To this solution, add 1.2 equivalents of ethyl acrylate. Subsequently, add a catalytic amount (e.g., 0.5 mL) of a suitable base, such as Triton B (benzyltrimethylammonium hydroxide).

    • Causality Insight: The base deprotonates the nitrogen of the benzoxazolone ring, forming a nucleophile that attacks the electron-deficient β-carbon of ethyl acrylate in a classic Michael addition reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure intermediate ester.

Step 2: Synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (Final Product)

  • Reaction Setup: Dissolve the purified ethyl ester intermediate in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Hydrolysis: Add 1.5 equivalents of sodium hydroxide (NaOH) and stir the mixture at room temperature for 12-18 hours.

    • Causality Insight: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester in a saponification reaction. This cleaves the ester bond, forming the sodium salt of the carboxylic acid and ethanol.

  • Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and slowly acidify to a pH of ~2 by adding 2M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • Final Purification: If necessary, the final product can be further purified by recrystallization from a suitable solvent system like propan-2-ol to achieve high purity.[2]

Characterization and Analysis

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The following data are predicted based on the known spectra of the bromo-analogue and the predictable electronic effects of the nitro group.[2]

Analysis TechniquePredicted Data
¹H-NMR (DMSO-d₆, 400 MHz)δ (ppm): ~12.5 (s, 1H, COOH), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.1 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-CO). The aromatic protons are shifted downfield due to the strong electron-withdrawing effect of the nitro group.
¹³C-NMR (DMSO-d₆, 101 MHz)δ (ppm): ~172.5 (COOH), ~154.0 (C=O, oxazole), ~145.0 (C-NO₂), ~143.0 (Ar-C), ~131.0 (Ar-C), ~120.0 (Ar-CH), ~111.0 (Ar-CH), ~106.0 (Ar-CH), ~38.5 (N-CH₂), ~31.5 (CH₂-CO). The carbon attached to the nitro group will be significantly deshielded.
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₁₀H₈N₂O₆ [M-H]⁻: 252.0331. Found: [Value should be within ±5 ppm of the calculated mass].
Infrared (IR) Spectroscopy (KBr, cm⁻¹)ν: ~3300-2500 (br, O-H), ~1770 (C=O, oxazole), ~1700 (C=O, acid), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch).

Applications in Research and Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The presence of the nitro group in the target compound is particularly significant, as nitro-aromatic compounds are known to act as bio-reductive prodrugs, often demonstrating enhanced efficacy under hypoxic conditions found in solid tumors or certain microbial environments.[5]

  • Anticancer Potential: Many benzoxazole derivatives inhibit critical signaling pathways in cancer progression. A key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, the process of new blood vessel formation that tumors require to grow.[6] By blocking the ATP-binding site of VEGFR-2, these compounds can halt tumor neovascularization.

  • Antimicrobial Activity: Nitro-heterocyclic compounds are a well-established class of antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form radical species that are toxic to the cell, leading to DNA damage and cell death.[5] This makes 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid a candidate for development as a novel antibacterial or antifungal agent.[2][7]

Potential Mechanism of Action: Bio-reductive Activation

The nitro group is an electrophilic moiety that can be reduced by cellular enzymes, particularly nitroreductases found in bacteria and hypoxic cancer cells. This one-electron reduction generates a nitro radical anion, which can lead to the formation of cytotoxic reactive nitrogen and oxygen species.

Mechanism_of_Action Compound Nitro-Benzoxazole Prodrug (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Compound->Radical e⁻ reduction Enzyme Nitroreductase (e.g., in bacteria or hypoxic cells) Enzyme->Radical ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Radical->ROS_RNS reacts with O₂ Damage Cellular Damage (DNA, proteins, lipids) ROS_RNS->Damage Apoptosis Cell Death / Apoptosis Damage->Apoptosis

Caption: Bio-reductive activation pathway for nitro-aromatic compounds.

Safety and Handling

As a nitro-aromatic compound and a laboratory chemical, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not publicly available, safety precautions can be extrapolated from related structures like 3-nitrobenzoic acid.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure combines the proven biological relevance of the benzoxazolone core with the bio-reductive potential of a nitro-aromatic group. This positions the compound as a promising lead for developing novel therapeutics, particularly in oncology and infectious diseases. Further investigation into its specific biological targets and a comprehensive evaluation of its efficacy and safety profile are warranted.

References

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 22, 532–543. [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Anusevičius, K., & Mickevičius, V. (2024). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 238). Vilnius University Press. [Link]

  • Saeed, A., et al. (2021). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. ResearchGate. [Link]

  • Dupati, P., Sapuri-Butti, A. R., & Boddu, L. S. (2024). Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies. Chemistry Africa. [https://www.semanticscholar.org/paper/Synthesis-of-New-3-(Benzo-%5Bd%5D-Oxazol-2-Yl)-3-(4-Acid-Dupati-Sapuri-Butti/35e8e8203c94f58c42b58832104523318f7004f2]([Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • Van der Ende, R. M., et al. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Sim, L., & Quek, G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 56(6), 465-476. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • Mickevičius, V., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2636. [Link]

  • Penning, T. M., et al. (2022). Mechanisms of Action in Biological Systems. SvedbergOpen. [Link]

  • Kumar, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Vaickelioniene, R., et al. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. ResearchGate. [Link]

  • Vaickelioniene, R., et al. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Molecules, 29(5), 987. [Link]

  • Gali, S., et al. (2025). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Pharmaceuticals, 18(5), 654. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules, 25(21), 5036. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid as a Conjugatable Fluorogenic Probe for Hypoxia and Nitroreductase Imaging

Executive Summary The tumor microenvironment is frequently characterized by severe hypoxia, a condition that drives metastasis and resistance to radiotherapy. A key biochemical hallmark of hypoxic tissue is the overexpre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is frequently characterized by severe hypoxia, a condition that drives metastasis and resistance to radiotherapy. A key biochemical hallmark of hypoxic tissue is the overexpression of nitroreductase (NTR) enzymes, specifically NAD(P)H quinone oxidoreductase 1 (NQO1).

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a bifunctional chemical tool designed for advanced fluorescence microscopy. It combines a highly specific, NTR-responsive "off-on" fluorogenic core (6-nitrobenzoxazolone) with a terminal propanoic acid moiety. This carboxylic acid handle allows researchers to covalently conjugate the probe to targeting peptides, antibodies, or nanocarriers, preventing the rapid cellular efflux commonly seen with small-molecule dyes. This application note details the mechanistic rationale, bioconjugation protocols, and self-validating microscopy workflows required to utilize this compound in live-cell hypoxia imaging.

Mechanistic Principle & Causality

The design of this probe relies on the principle of Photoinduced Electron Transfer (PeT) . In its native state, the strong electron-withdrawing nature of the 6-nitro group quenches the fluorescence of the benzoxazolone core.

When introduced into a hypoxic environment, intracellular NTRs (utilizing NAD(P)H as an electron donor) catalytically reduce the nitro group (-NO₂) to an electron-donating amino group (-NH₂). This structural conversion abolishes the PeT quenching effect and establishes a strong intramolecular charge transfer (ICT) system, resulting in a dramatic fluorescence "turn-on" effect (Excitation: ~350-380 nm; Emission: ~420-460 nm) .

The propanoic acid linker at the N-3 position is critical: it does not interfere with the electronic properties of the fluorophore but provides a sterically accessible site for standard EDC/NHS bioconjugation.

Mechanism A 6-Nitrobenzoxazolone Probe (Fluorescence OFF) C 6-Aminobenzoxazolone (Fluorescence ON) A->C Enzymatic Reduction B Nitroreductase (NTR) + NAD(P)H B->C Catalysis

Mechanism of NTR-mediated fluorescence turn-on via nitro-to-amino reduction.

Experimental Workflows & Protocols

To ensure a self-validating experimental system, the following workflow incorporates an orthogonal control: Dicumarol , a potent and specific inhibitor of NQO1/NTR. By treating a parallel hypoxic cohort with Dicumarol, researchers can definitively prove that the observed fluorescence is a direct result of NTR enzymatic activity rather than non-specific probe degradation or background autofluorescence .

Workflow Step1 1. EDC/NHS Activation of Propanoic Acid Handle Step2 2. Bioconjugation to Carrier Peptide/Protein Step1->Step2 Step3 3. Cell Incubation (Normoxic vs Hypoxic) Step2->Step3 Step4 4. Confocal Microscopy (Ex: 350-380nm, Em: 420-460nm) Step3->Step4

Step-by-step workflow for probe bioconjugation and live-cell hypoxia imaging.
Protocol A: Bioconjugation to a Cell-Penetrating Peptide (e.g., TAT)

Causality: Activating the propanoic acid with EDC forms an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable, amine-reactive NHS ester, which efficiently couples with the primary amines (N-terminus or lysine residues) of the carrier peptide at physiological pH.

Materials:

  • 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (10 mM stock in anhydrous DMSO)

  • EDC-HCl and Sulfo-NHS

  • Target Peptide (e.g., TAT peptide)

  • Conjugation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M PBS, pH 7.4

Step-by-Step Method:

  • Activation: Dissolve 2 mg of the probe in 200 µL of DMSO. Add to 800 µL of MES buffer (pH 6.0).

  • Add 10 molar equivalents of EDC-HCl and 15 molar equivalents of Sulfo-NHS to the solution.

  • Incubate at room temperature (RT) for 15 minutes with continuous stirring to form the NHS-ester.

  • Coupling: Adjust the pH of the solution to 7.4-7.8 using 1M NaOH, or rapidly buffer exchange into PBS (pH 7.4).

  • Immediately add the target peptide (at a 1:2 molar ratio of peptide to probe) to the activated solution.

  • Incubate for 2 hours at RT in the dark.

  • Purification: Purify the conjugated probe using a size-exclusion spin column (e.g., Sephadex G-25) or via RP-HPLC, monitoring absorbance at ~330 nm for the nitrobenzoxazolone moiety.

Protocol B: In Vitro Hypoxia Imaging & Validation

Causality: Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates NTR expression. Incubating cells in a 1% O₂ environment triggers this pathway. Dicumarol competitively inhibits NTR, preventing the reduction of the probe and serving as a negative control for specificity .

Step-by-Step Method:

  • Cell Culture: Seed A549 or HeLa cells in 35-mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C, 21% O₂, 5% CO₂.

  • Pre-treatment (Control Group): To the inhibition control dish, add Dicumarol (final concentration 50 µM) and incubate for 30 minutes.

  • Hypoxia Induction: Transfer the "Hypoxia" and "Hypoxia + Dicumarol" dishes to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 6 hours. Keep the "Normoxia" dish in the standard incubator.

  • Probe Incubation: Add the conjugated probe (final concentration 10 µM) to all dishes. Incubate for an additional 2 hours under their respective atmospheric conditions.

  • Washing: Wash the cells 3 times with ice-cold PBS (pH 7.4) to remove unbound probe.

  • Imaging: Image immediately using a confocal laser scanning microscope.

    • Excitation: 355 nm or 405 nm laser line.

    • Emission filter: 420–480 nm (Blue/Cyan channel).

Quantitative Data Interpretation

To ensure assay trustworthiness, fluorescence intensity must be quantified across the three conditions. The table below summarizes the expected quantitative outcomes, demonstrating the self-validating nature of the assay.

Experimental ConditionNTR Expression StatusDicumarol Present?Expected Relative Fluorescence (A.U.)Signal-to-Noise Ratio (S/N)Interpretation
Normoxia (21% O₂) Basal / LowNo< 10%1.0 (Baseline)Background signal; probe remains in quenched nitro state.
Hypoxia (1% O₂) Highly UpregulatedNo> 90%> 9.0Target activation; probe reduced to fluorescent amino state.
Hypoxia + Dicumarol Highly UpregulatedYes< 15%< 1.5Specificity confirmed; NTR inhibition prevents probe activation.

Troubleshooting Guide

  • Issue: High background fluorescence in Normoxic cells.

    • Causality: The probe may be undergoing non-specific reduction by abundant cellular thiols (e.g., glutathione) if incubated for too long.

    • Solution: Reduce the probe incubation time from 2 hours to 45-60 minutes, or lower the probe concentration to 5 µM.

  • Issue: Poor conjugation yield to the carrier peptide.

    • Causality: NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at pH > 7.5.

    • Solution: Ensure the activation step (Protocol A, Step 1-3) is strictly performed at pH 6.0 (MES buffer) and only shifted to pH 7.4 immediately prior to the addition of the target peptide.

  • Issue: Probe precipitates upon addition to cell culture media.

    • Causality: The hydrophobic nature of the benzoxazolone core can cause aggregation if the DMSO concentration drops too rapidly.

    • Solution: Ensure the final DMSO concentration in the culture media does not exceed 1% (v/v). Pre-dilute the stock solution in warm media dropwise before applying it to the cells.

References

  • Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. MDPI Cells. Available at:[Link]

  • A nitroreductase responsive probe for early diagnosis of pulmonary fibrosis disease. PubMed Central (PMC). Available at:[Link]

  • Engineering an asymmetric rhodamine dye suitable for developing ratiometric fluorescent probe. PubMed Central (PMC). Available at:[Link]

Application

Application and Protocol Guide: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid for Thiol Detection

Authored by: Senior Application Scientist, Advanced Biophotonics Division Introduction Biological thiols, particularly glutathione (GSH), are fundamental to maintaining cellular redox homeostasis, acting as primary antio...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Biophotonics Division

Introduction

Biological thiols, particularly glutathione (GSH), are fundamental to maintaining cellular redox homeostasis, acting as primary antioxidants and participating in detoxification pathways.[1][2] Dysregulation of thiol concentrations is a known indicator of cellular stress and is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease.[3] Consequently, the development of sensitive and selective methods for quantifying thiols in biological systems is of paramount importance in biomedical research and drug development.[4]

This document provides a comprehensive guide to the application of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid , a reaction-based fluorescent probe designed for the detection of biological thiols. This probe belongs to the nitrobenzoxadiazole (NBD) class of fluorophores, which are renowned for their utility in creating "turn-on" fluorescent sensors.[5][6][7] In its native state, the probe is virtually non-fluorescent due to the potent electron-withdrawing nature of the nitro group, which quenches fluorescence.[5][8] Upon reaction with a nucleophilic thiol, a nucleophilic aromatic substitution (SNAr) reaction occurs, leading to the formation of a highly fluorescent thioether conjugate. This results in a dramatic, concentration-dependent increase in fluorescence intensity, providing a direct readout of thiol abundance.[3][4][9]

Mechanism of Action: From Quenched to Fluorescent

The functionality of the probe is based on a well-established thiol-mediated SNAr reaction.[4] The benzoxazole core is rendered highly electron-deficient by the attached nitro group, making the carbon atom at the 6-position susceptible to nucleophilic attack.

  • "Off" State: The probe exhibits negligible intrinsic fluorescence. The nitro group acts as a powerful quencher through mechanisms like intramolecular charge transfer (ICT).[5][10][11]

  • Reaction: Biological thiols, such as the sulfhydryl group (-SH) of glutathione, act as strong nucleophiles at physiological pH. They attack the electron-deficient aromatic ring, displacing the nitro group.

  • "On" State: The displacement of the nitro group and formation of a new sulfur-carbon bond creates a new derivative with strong fluorescence emission. This "turn-on" response is rapid and can be monitored in real-time.[9]

Mechanism cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Probe Probe (Non-Fluorescent) 3-(6-nitro-2-oxo-1,3-benzoxazol -3(2H)-yl)propanoic acid Intermediate SNAr Intermediate (Meisenheimer Complex) Probe->Intermediate + R-SH Thiol Biological Thiol (e.g., Glutathione, R-SH) Product Thiol Adduct (Highly Fluorescent) (e.g., S-glutathionyl derivative) Intermediate->Product - NO2-

Caption: Reaction mechanism of the thiol-activated fluorescent probe.

Physicochemical and Spectroscopic Properties

Accurate experimental design requires a clear understanding of the probe's characteristics. The following table summarizes its key properties. The spectroscopic data for the "Thiol Adduct" are based on typical values observed for NBD-thiol conjugates.[9][12]

PropertyValueSource/Note
Chemical Name 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid-
Molecular Formula C₁₀H₈N₂O₆[13]
Molecular Weight 252.18 g/mol [13]
Appearance Pale yellow to yellow solidTypical for nitroaromatic compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersPrepare concentrated stock in DMSO
Excitation (λex) ~470 nm (Thiol Adduct)[9]
Emission (λem) ~540 nm (Thiol Adduct)[9]
Quantum Yield (Φ) <0.01 (Probe); >0.4 (Thiol Adduct)[4]
Extinction Coefficient (ε) High for Thiol Adduct at λexVaries with specific thiol conjugate

Experimental Protocols

The following protocols provide a framework for both the initial validation of the probe and its application in a cellular context.

Protocol 1: In Vitro Spectroscopic Characterization

Objective: To validate the probe's response to a specific thiol (e.g., GSH) and determine its sensitivity and selectivity. This step is crucial for confirming probe function before proceeding to cellular experiments.

Materials:

  • 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • L-Glutathione (reduced form, GSH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Other analytes for selectivity testing (e.g., Cysteine, Homocysteine, Alanine, H₂O₂)

  • 96-well black, clear-bottom microplate

  • Spectrofluorometer or microplate reader with fluorescence capability

Procedure:

  • Probe Stock Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Rationale: DMSO is an effective solvent for the probe. Small, single-use aliquots prevent degradation from repeated freeze-thaw cycles.

  • Analyte Stock Preparation: Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare 100 mM stock solutions of other analytes for selectivity testing in the same buffer. Rationale: Preparing concentrated aqueous stocks allows for minimal dilution of the final reaction volume.

  • Reaction Setup:

    • In a 96-well plate, add PBS (pH 7.4) to a final volume of 100 µL per well.

    • Add the probe stock solution to each well to achieve a final concentration of 10 µM. Mix gently.

    • To test wells, add varying concentrations of GSH (e.g., 0-500 µM).

    • To selectivity wells, add other analytes to a final concentration of 1 mM.

    • Include a "probe only" well as a negative control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. Rationale: Incubation at physiological temperature ensures a relevant reaction rate. The optimal time should be determined empirically by taking kinetic readings.

  • Fluorescence Measurement: Measure the fluorescence intensity on a plate reader.

    • Set the excitation wavelength to ~470 nm.

    • Set the emission wavelength to ~540 nm.

    • Record the fluorescence units (RFU) for each well.

  • Data Analysis:

    • Subtract the RFU of the "probe only" control from all other readings.

    • Plot the background-corrected RFU against the GSH concentration to generate a dose-response curve.

    • Compare the fluorescence enhancement from GSH to that of other analytes to assess selectivity.

Protocol 2: Live Cell Imaging of Intracellular Thiols

Objective: To visualize and semi-quantitatively assess the levels of thiols within living cells using fluorescence microscopy.

Materials:

  • Cells of interest (e.g., HeLa, 3T3 fibroblasts) cultured on glass-bottom dishes or chamber slides.[3]

  • Complete cell culture medium

  • Probe stock solution (10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other imaging buffer

  • N-ethylmaleimide (NEM) - optional, as a thiol-depleting agent for negative control

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Culture: Seed cells onto imaging-appropriate vessels and grow until they reach 60-80% confluency. Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology.

  • Control Setup (Optional but Recommended): To create a negative control, treat a subset of cells with 100 µM NEM in culture medium for 30 minutes to deplete intracellular thiols. Wash cells three times with warm PBS before proceeding.

  • Probe Loading:

    • Aspirate the culture medium from all dishes (including controls).

    • Wash the cells once with warm HBSS.

    • Prepare a loading solution by diluting the 10 mM probe stock into warm HBSS to a final concentration of 5-10 µM. Vortex briefly to mix.

    • Add the loading solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator. Rationale: This incubation allows the cell-permeable probe to enter the cells.

  • Wash Step: Aspirate the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe. Rationale: This step is critical to reduce background fluorescence and ensure the signal is from intracellular reactions.

  • Imaging:

    • Add fresh, warm HBSS to the cells.

    • Immediately transfer the dish to the fluorescence microscope.

    • Acquire images using a filter set appropriate for Ex/Em of ~470/540 nm. Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for valid comparisons.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest.

    • Compare the fluorescence intensity of untreated cells with that of NEM-treated cells to confirm that the signal is thiol-dependent.

Workflow cluster_invitro Protocol 1: In Vitro Assay cluster_incell Protocol 2: Live Cell Imaging P1_Start Prepare Probe & Analyte Stocks P1_React Mix Probe + Thiol in 96-well plate P1_Start->P1_React P1_Incubate Incubate at 37°C P1_React->P1_Incubate P1_Measure Measure Fluorescence (Ex: 470nm, Em: 540nm) P1_Incubate->P1_Measure P1_Analyze Analyze Dose-Response & Selectivity P1_Measure->P1_Analyze P2_Start Culture Cells on Glass-bottom Dish P1_Analyze->P2_Start Validated Probe P2_Load Load Cells with Probe (5-10 µM, 30 min) P2_Start->P2_Load P2_Wash Wash to Remove Extracellular Probe P2_Load->P2_Wash P2_Image Acquire Images on Fluorescence Microscope P2_Wash->P2_Image P2_Analyze Quantify Cellular Fluorescence Intensity P2_Image->P2_Analyze

Caption: Experimental workflow for probe validation and cellular application.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence in cell imaging 1. Incomplete removal of extracellular probe. 2. Probe concentration is too high. 3. Autofluorescence from cells or medium.1. Increase the number and volume of washes after loading. 2. Perform a concentration titration to find the optimal loading concentration (e.g., 1-10 µM). 3. Image cells in a phenol red-free buffer. Acquire an image of unstained cells to determine the autofluorescence contribution.
No or weak signal in cells 1. Low intracellular thiol levels. 2. Probe is not cell-permeable or is being exported by efflux pumps. 3. Incorrect microscope filter set.1. Use a positive control (e.g., treat cells with a thiol-boosting agent like N-acetylcysteine). 2. Confirm probe viability with the in vitro assay. If it works there, consider cell line-specific issues. 3. Verify that the filter cubes match the probe's excitation and emission spectra.
High well-to-well variability in plate reader assay 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Probe precipitation in aqueous buffer.1. Use calibrated pipettes and be consistent. 2. Gently mix the plate after adding reagents. 3. Ensure the final DMSO concentration is low (<1%) and consistent across all wells. Pre-mix the probe in a larger volume of buffer before dispensing.

Conclusion

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a powerful tool for the detection of biological thiols. Its "turn-on" fluorescence mechanism provides high signal-to-background contrast, making it suitable for both quantitative in vitro assays and live-cell imaging. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively employ this probe to investigate the critical role of thiol homeostasis in health and disease.

References

  • Yin, J. et al. (2015). Cyanine-based fluorescent probe for highly selective detection of glutathione in cell cultures and live mouse tissues. Journal of the American Chemical Society.
  • Niu, L.-Y. et al. (2014). Fluorescent sensors for selective detection of thiols: Expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(6), pp. 1447-1453. Available at: [Link]

  • Urbaniak, K. et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), p. 8305. Available at: [Link]

  • Fu, Y. et al. (2015). Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. ACS Chemical Biology, 10(3), pp. 671-677. Available at: [Link]

  • Ma, D. et al. (2018). Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice. Chemical Communications, 54(72), pp. 10168-10171. Available at: [Link]

  • Kim, T.-I. et al. (2010). A new turn-on fluorescent probe for selective detection of glutathione and cysteine in living cells. Chemical Communications, 46(44), p. 8398. Available at: [Link]

  • Luo, J. et al. (2022). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules, 27(11), p. 3599. Available at: [Link]

  • Wang, R. et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), pp. 41-62. Available at: [Link]

  • Chan, J. et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 10(17), pp. 3753-3756. Available at: [Link]

  • Chen, L. et al. (2014). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, 6(16), pp. 6271-6276. Available at: [Link]

  • Li, C. et al. (2022). A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice. Analyst, 147(12), pp. 2735-2742. Available at: [Link]

  • Paul, B.C. et al. (2018). Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione. Journal of Photochemistry and Photobiology A: Chemistry, 364, pp. 625-632. Available at: [Link]

  • Urbaniak, K. et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), p. 8305. Available at: [Link]

  • Yang, Y. et al. (2017). Fluorescent Probes for Live Cell Thiol Detection. Current Organic Chemistry, 21(1), pp. 49-65. Available at: [Link]

  • Niu, L.-Y. et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(6), pp. 1447-1453. Available at: [Link]

  • Monsigny, M. et al. (1988). Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength. Biology of the Cell, 64(2), pp. 145-150. Available at: [Link]

  • Sedgwick, A.C. et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), pp. 2511-2522. Available at: [Link]

  • Sedgwick, A.C. et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), pp. 2511-2522. Available at: [Link]

  • Jonuškienė, I. et al. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Molecules, 29(5), p. 981. Available at: [Link]

  • Jonuškienė, I. et al. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Scilit. Available at: [Link]

  • Jonuškienė, I. et al. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. ResearchGate. Available at: [Link]

  • Choudhary, P. & Kumar, A. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 83(2), pp. 25-31. Available at: [Link]

  • Sridhar, S.K. et al. (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), pp. 224-231. Available at: [Link]

Sources

Method

Application Notes and Protocols for Protein Labeling with 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid N-hydroxysuccinimide Ester

Introduction The covalent modification of proteins with specific labels is a fundamental technique in biochemical and cellular research, enabling the study of protein function, localization, and interactions.[1] This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent modification of proteins with specific labels is a fundamental technique in biochemical and cellular research, enabling the study of protein function, localization, and interactions.[1] This document provides a detailed guide for the labeling of proteins using the N-hydroxysuccinimide (NHS) ester of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This reagent contains a nitrobenzoxadiazole (NBD) moiety, a small, environmentally sensitive fluorophore useful in fluorescence microscopy and other applications.[2][3] The NHS ester functionality allows for the covalent attachment of the NBD fluorophore to primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[4][5]

The protocols outlined below are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying principles and troubleshooting guidance to ensure successful and reproducible protein labeling.

Principle of the Reaction

The labeling reaction is based on the nucleophilic acyl substitution between the primary amine groups of the protein and the N-hydroxysuccinimide ester of the labeling reagent. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, which results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5][6][7]

Materials and Reagents

  • Protein of interest

  • 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid N-hydroxysuccinimide ester (NBD-X-NHS ester)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • Purification resin (e.g., size-exclusion chromatography column, dialysis tubing)

  • Spectrophotometer

  • Microcentrifuge tubes

Experimental Protocols

Part 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the protein of interest in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.[5]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[4][8]

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[5]

  • NBD-X-NHS Ester Stock Solution:

    • Immediately before use, prepare a stock solution of the NBD-X-NHS ester in anhydrous DMSO or DMF.[5] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6]

    • The concentration of the stock solution will depend on the desired molar excess for the labeling reaction (typically 10-20 mM).

Part 2: Protein Labeling Reaction

The following workflow outlines the key steps in the protein labeling process.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) add_nhs Add NBD-X-NHS Ester to Protein Solution prep_protein->add_nhs prep_nhs Prepare NBD-X-NHS Ester (10-20 mM in anhydrous DMSO) prep_nhs->add_nhs incubate Incubate (30 min at RT or 2h on ice) add_nhs->incubate purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify characterize Characterize Labeled Protein (Determine Degree of Labeling) purify->characterize

Caption: Workflow for labeling proteins with NBD-X-NHS ester.

  • Calculate Molar Excess:

    • Determine the desired molar excess of the NBD-X-NHS ester relative to the protein. A 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein.[4]

    • Use the following formula to calculate the volume of NHS ester stock solution to add: Volume of NHS ester (µL) = (Molar excess × Protein concentration (mg/mL) × 1000) / (NHS ester concentration (mM) × Protein molecular weight (kDa))

  • Labeling Reaction:

    • Add the calculated volume of the NBD-X-NHS ester stock solution to the protein solution.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[4] Lower temperatures can help minimize hydrolysis of the NHS ester.[9]

Part 3: Purification of the Labeled Protein

It is crucial to remove unreacted NBD-X-NHS ester and the hydrolyzed by-product, as their presence can interfere with downstream applications.[10]

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from smaller, unreacted dye molecules.[10][11]

    • Equilibrate a desalting column with an appropriate buffer.

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the labeled protein, which will elute first.

  • Dialysis: This method is also suitable for removing small molecules.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off.

    • Dialyze against a large volume of buffer for several hours to overnight, with at least two buffer changes.[11]

Part 4: Characterization of the Labeled Protein

The degree of labeling (DOL), or the average number of fluorophore molecules per protein molecule, should be determined.[9] This is achieved by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the NBD fluorophore.

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum (λmax) of the NBD fluorophore (approximately 465-480 nm for NBD-amine adducts).[12]

  • Calculate Degree of Labeling (DOL):

    • Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein

      • Where:

        • A280 is the absorbance at 280 nm.

        • Aλmax is the absorbance at the NBD maximum wavelength.

        • CF is the correction factor for the NBD absorbance at 280 nm (A280 / Aλmax of the free dye).

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = Aλmax / εdye

      • Where:

        • εdye is the molar extinction coefficient of the NBD fluorophore at its λmax.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for primary amine reactivity; higher pH increases NHS ester hydrolysis.[5]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis and non-specific reactions.[9]
Reaction Time 30 minutes to 2 hoursLonger times may be needed at lower temperatures.[4]
Molar Excess (Dye:Protein) 10:1 to 50:1Optimization is often required for specific proteins.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[9]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Presence of competing amines in the buffer (e.g., Tris).- Insufficient molar excess of the NHS ester.- Inaccessible amine groups on the protein.- Prepare fresh NHS ester solution in anhydrous solvent immediately before use.[5]- Use an amine-free buffer like PBS or HEPES.[6]- Increase the molar excess of the NHS ester.[4]- Denature the protein slightly if its native function is not required.
Protein Precipitation - Over-labeling of the protein.- Hydrophobicity of the NBD label.- Reduce the molar excess of the NHS ester or decrease the reaction time.[6]- Perform the labeling reaction at a lower temperature.
High Background/ Non-specific Labeling - Incomplete removal of free dye.- Reaction pH is too high, leading to modification of other residues (e.g., tyrosine).- Ensure thorough purification of the labeled protein using SEC or dialysis.[4]- Maintain the reaction pH within the recommended range of 7.2-8.5.[6]

Concluding Remarks

The protocol described provides a robust framework for the successful labeling of proteins with 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid N-hydroxysuccinimide ester. By carefully controlling the reaction parameters and implementing appropriate purification and characterization steps, researchers can generate well-defined labeled proteins for a wide range of applications in biological research and drug development.

References

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 335-351. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Gavilán, E., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society, 140(30), 9436–9440. [Link]

  • Dr. Nick M. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]

  • Wikipedia. (2024, February 27). Protein purification. [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. [Link]

  • Yuan, L., et al. (2016). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 45(23), 6597-6618. [Link]

  • Redpath, G. T., et al. (2019). Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts. MethodsX, 6, 976-986. [Link]

  • Chattopadhyay, A., & Haldar, S. (2014). Application of NBD-Labeled Lipids in Membrane and Cell Biology. In Methods in Membrane Lipids (pp. 121-131). Humana Press. [Link]

Sources

Application

Application Note: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid as a Core Scaffold in High-Throughput Screening for Acid Ceramidase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Assay Development, High-Throughput Screening (HTS), Sphingolipid Biology Introduction & Scientific Rationale The sphingolip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Assay Development, High-Throughput Screening (HTS), Sphingolipid Biology

Introduction & Scientific Rationale

The sphingolipid rheostat is a critical cellular signaling mechanism that dictates cell fate. Ceramide promotes apoptosis and cell cycle arrest, whereas its downstream metabolite, sphingosine-1-phosphate (S1P), drives cell survival, proliferation, and angiogenesis[1]. The enzyme Acid Ceramidase (ASAH1) sits at the fulcrum of this rheostat, hydrolyzing ceramide into sphingosine and free fatty acids. Because ASAH1 is frequently overexpressed in various cancers (e.g., melanoma, prostate cancer) to evade ceramide-induced apoptosis, it has emerged as a high-value therapeutic target[2].

The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS 17124-57-1) represents a privileged pharmacophore in the discovery of ASAH1 inhibitors. Benzoxazolone derivatives are known to act as potent inhibitors of ASAH1, often functioning via covalent modification of the catalytic Cysteine 143 (Cys143) residue within the enzyme's active site[3][4].

Causality Behind the Scaffold Design

As a Senior Application Scientist, it is crucial to understand why this specific molecule is utilized in HTS campaigns:

  • The Benzoxazolone Core: Acts as the primary warhead. The highly electrophilic carbonyl at the 2-position is susceptible to nucleophilic attack by the thiolate of Cys143[4].

  • The 6-Nitro Substitution: Electron-withdrawing groups (EWGs) like the nitro group at the 6-position significantly increase the electrophilicity of the core and stabilize the leaving group during covalent adduct formation, driving assay potency[3].

  • The Propanoic Acid Handle: The N -propanoic acid moiety provides an essential synthetic vector. In HTS library generation, this carboxylic acid is rapidly derivatized via parallel amide coupling (e.g., using HATU/DIPEA) with diverse aliphatic and aromatic amines. This allows researchers to probe the hydrophobic lipid-binding channel of ASAH1 without disrupting the core covalent warhead.

Sphingolipid_Rheostat Ceramide Ceramide (Pro-apoptotic) ASAH1 Acid Ceramidase (ASAH1) Ceramide->ASAH1 Hydrolysis Sphingosine Sphingosine ASAH1->Sphingosine SphK Sphingosine Kinase Sphingosine->SphK S1P Sphingosine-1-Phosphate (Pro-survival) SphK->S1P Inhibitor Benzoxazolone Scaffold (e.g., CAS 17124-57-1) Inhibitor->ASAH1 Covalent Blockade (Cys143)

Figure 1: The Sphingolipid Rheostat and the mechanism of ASAH1 inhibition by benzoxazolone scaffolds.

Assay Design: The Fluorogenic HTS Platform

To screen libraries derived from 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a robust, miniaturized 384-well or 1536-well assay is required. We utilize a fluorogenic assay based on the synthetic coumarinic ceramide analogue RBM14-C12 [2].

Mechanistic Assay Principles
  • Enzymatic Cleavage: ASAH1 cleaves the amide bond of RBM14-C12, yielding a free aminodiol.

  • Chemical Oxidation: The reaction is quenched and oxidized by the addition of sodium periodate ( NaIO4​ ) at a highly basic pH (10.6).

  • β -Elimination: Periodate cleaves the vicinal amino-alcohol to an aldehyde, triggering a rapid β -elimination that releases the highly fluorescent umbelliferone fluorophore (Excitation: 360 nm / Emission: 460 nm)[2].

HTS_Workflow LibPrep Compound Dispensing (Acoustic Transfer) Enzyme Enzyme Incubation (ASAH1, pH 4.5) LibPrep->Enzyme Substrate Substrate Addition (RBM14-C12) Enzyme->Substrate 15 min pre-incubation Oxidation Oxidation & Stop (NaIO4, pH 10.6) Substrate->Oxidation 3h at 37°C Readout Fluorescence Readout (Ex: 360nm / Em: 460nm) Oxidation->Readout 2h in dark (Umbelliferone release)

Figure 2: Step-by-step workflow for the fluorogenic ASAH1 High-Throughput Screening assay.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 25 mM Sodium Acetate (NaOAc), 0.1% Triton X-100 (or 100 ng/mL Saposin D), pH 4.5. Causality: ASAH1 is a lysosomal enzyme; it is entirely inactive at physiological pH. Triton X-100 or the co-factor Saposin D is mandatory to solubilize the highly hydrophobic ceramide substrate and present it to the enzyme[1][4].

  • Enzyme Solution: Recombinant human ASAH1 (expressed in baculovirus/insect cells) diluted to 20 nM in Assay Buffer[1].

  • Substrate Solution: RBM14-C12 diluted to 40 μ M in Assay Buffer.

  • Stop/Developer Solution: 2.5 mg/mL NaIO4​ dissolved in 0.1 M Glycine buffer, pH 10.6.

HTS Execution (384-Well Format)

This protocol is optimized for a final reaction volume of 32 μ L[2].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 160 nL of the benzoxazolone library compounds (10 mM in 100% DMSO) into black, flat-bottom 384-well microplates.

    • Self-Validation: Reserve columns 1 and 2 for DMSO only (Negative Control / Max Signal) and columns 23 and 24 for 10 μ M Carmofur (Positive Control / Min Signal)[1].

  • Enzyme Addition: Dispense 16 μ L of the Enzyme Solution (20 nM ASAH1) into all wells. Centrifuge the plate at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plates at 37 °C for 15 minutes. Causality: Because benzoxazolones act as covalent modifiers, pre-incubation allows time for the warhead to react with Cys143 before substrate competition occurs.

  • Reaction Initiation: Dispense 16 μ L of the Substrate Solution (40 μ M RBM14-C12) to yield a final substrate concentration of 20 μ M.

  • Incubation: Seal the plates and incubate at 37 °C for 3 hours.

  • Development: Add 15 μ L of the Stop/Developer Solution ( NaIO4​ in Glycine buffer) to all wells.

  • Signal Generation: Incubate the plates in the dark at 37 °C for 2 hours to drive the β -elimination reaction to completion.

  • Detection: Read fluorescence on a microplate reader (e.g., PerkinElmer EnVision) using Ex: 360 nm and Em: 460 nm.

Quantitative Data & Assay Validation Metrics

To ensure the trustworthiness of the HTS campaign, the assay must meet strict statistical parameters before screening the full benzoxazolone derivative library. Table 1 summarizes the target validation metrics derived from optimized ASAH1 screening campaigns[1][2].

Table 1: Representative HTS Assay Metrics and Validation Parameters

ParameterTarget ValueObservation / Scientific Rationale
Z'-Factor 0.65Indicates an excellent assay window. Calculated using DMSO vehicle (high signal) and Carmofur (low signal).
Signal-to-Background (S/B) > 5.0Ensures robust detection of umbelliferone against library auto-fluorescence.
DMSO Tolerance 1.0%ASAH1 activity degrades rapidly at >2% DMSO. Acoustic dispensing (160 nL in 32 μ L) keeps final DMSO at 0.5%.
Reference IC 50​ (Carmofur) 20 - 50 nMValidates enzyme batch activity and active-site integrity[1].
Hit Threshold > 50% InhibitionCompounds showing >50% inhibition at 20 μ M are flagged for dose-response follow-up[2].
Counterscreening Note

Because the readout relies on blue-spectrum fluorescence (360/460 nm), some library compounds may act as fluorescent quenchers or auto-fluoresce, resulting in false positives/negatives. Hits derived from the 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid scaffold must be counterscreened using an orthogonal LC-MS/MS assay measuring native ceramide depletion to validate true enzymatic inhibition[5]. Furthermore, chemical stability in DMSO must be monitored, as certain highly reactive benzamides and oxazolones can degrade over time[4].

References

  • US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. Google Patents.
  • High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase.Nature Scientific Reports / PMC.
  • Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases.ACS Omega.
  • Beware of N-Benzoyloxybenzamides.MDPI.
  • Identification of Small-Molecule Inhibitors of Neutral Ceramidase (nCDase) via Target-Based High-Throughput Screening.SLAS Discovery.

Sources

Method

Illuminating the Hypoxic Niche: A Technical Guide to In Vivo Imaging with 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the application of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid as a fluorescent probe for in vivo im...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid as a fluorescent probe for in vivo imaging studies. The core of this probe's utility lies in its nitrobenzoxazole moiety, a structural motif renowned for its sensitivity to hypoxic environments. This guide will delve into the scientific rationale, provide detailed protocols for synthesis and application, and offer insights into data interpretation, empowering researchers to effectively utilize this tool for investigating phenomena related to oxygen deprivation in living organisms.

Scientific Foundation: The Principle of Hypoxia-Activated Fluorescence

The ability of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to function as an in vivo imaging agent is predicated on a "turn-on" fluorescence mechanism triggered by the unique biochemical environment of hypoxic tissues. In regions of low oxygen, there is a significant upregulation of nitroreductase enzymes.[1][2] These enzymes catalyze the reduction of the nitro group on the benzoxazole ring. This bio-reduction leads to a conformational change in the molecule, transforming it into a highly fluorescent species. Under normoxic conditions, the nitro group acts as a quencher, suppressing the fluorescence of the benzoxazole core. This oxygen-dependent enzymatic activation provides a high signal-to-noise ratio, making it an effective tool for visualizing and quantifying hypoxic regions in real-time.[3][4]

Probe Synthesis: A Practical Approach

While 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is commercially available for research purposes, understanding its synthesis provides valuable context for quality control and potential derivatization.[5] A plausible and established synthetic route involves the N-alkylation of a 6-nitro-2-benzoxazolone precursor. A similar approach has been successfully employed for the synthesis of related 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives.[6][7]

DOT Diagram: Synthetic Pathway

Synthesis A 6-Nitro-2-benzoxazolone C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl 3-bromopropanoate B->C D 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid C->D Hydrolysis (e.g., LiOH) InVivoWorkflow A Animal Model Preparation (e.g., tumor xenograft) C Probe Administration (e.g., intravenous injection) A->C B Probe Formulation B->C D In Vivo Fluorescence Imaging (Time-course) C->D E Data Acquisition and Analysis D->E F Ex Vivo Organ Imaging and Biodistribution D->F F->E G Histological Validation (e.g., pimonidazole staining) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Welcome to the Advanced Assay Troubleshooting Guide. As researchers and drug development professionals, you rely on robust fluorogenic probes to quantify enzyme kinetics, screen inhibitors, or monitor cellular hypoxia.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As researchers and drug development professionals, you rely on robust fluorogenic probes to quantify enzyme kinetics, screen inhibitors, or monitor cellular hypoxia.

The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a specialized fluorogenic substrate. Its core mechanism relies on the bioreduction of the electron-withdrawing 6-nitro group by nitroreductase (NTR) enzymes, which converts it into a highly fluorescent 6-amino-benzoxazolone derivative[1]. While the propanoic acid moiety at the N3-position is engineered to enhance aqueous solubility and provide a handle for bioconjugation, achieving a high Signal-to-Noise Ratio (SNR) requires precise control over your assay's thermodynamic and kinetic environment.

Below is our comprehensive, causality-driven guide to diagnosing and resolving SNR issues with this probe.

Part 1: The Mechanistic Causality of Signal and Noise

To troubleshoot effectively, we must first understand the physics of the probe's "Off" and "On" states:

  • The "Off" State (Noise Source): In its native form, the 6-nitro group acts as a powerful electron sink. It quenches the fluorescence of the benzoxazolone core via Photoinduced Electron Transfer (PET). However, if the probe aggregates due to poor buffer conditions, it causes Rayleigh scattering, which optical readers misinterpret as high baseline fluorescence (Noise)[2].

  • The "On" State (Signal Source): In the presence of NTR and the cofactor NAD(P)H, the nitro group is reduced to an amino group. This restores the push-pull electron system of the fluorophore, shifting it to a highly fluorescent state[3],[1]. If the enzymatic turnover is bottlenecked by cofactor depletion or suboptimal pH, the maximum signal ( Vmax​ ) will be artificially depressed, ruining your SNR.

Part 2: Troubleshooting FAQs

Q1: My baseline fluorescence is incredibly high before I even add the enzyme or cell lysate. What is causing this? A: A high baseline is typically caused by one of two factors: spontaneous reduction or probe aggregation.

  • Spontaneous Reduction: Check your lysis or assay buffer for strong reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). These thiols can non-enzymatically reduce the nitro group over time. Switch to a milder reducing agent like TCEP, or remove them entirely if the enzyme allows.

  • Aggregation: Even with the propanoic acid group, high concentrations of the probe in aqueous buffers can form micelles or aggregates. Ensure your final DMSO concentration is between 1% and 2%, and supplement your buffer with 0.1 to 0.5 mg/mL Bovine Serum Albumin (BSA) to act as a carrier protein and prevent non-specific aggregation[2].

Q2: The enzymatic signal is weak, and the reaction plateaus within 10 minutes. How can I increase the dynamic range? A: Early plateaus in nitroreductase assays are rarely due to substrate depletion; they are almost always caused by NAD(P)H cofactor exhaustion [3]. The reduction of a nitro group to an amine requires multiple electron transfers. Ensure your assay buffer is supplemented with at least 1 to 5 mM of fresh NAD(P)H. Additionally, verify your buffer pH. The resulting 6-amino-benzoxazolone fluorophore requires an unprotonated aromatic amine for maximum quantum yield; maintain a pH of 7.2 to 7.4.

Q3: I am seeing massive well-to-well variability in my 384-well plates. How do I stabilize the readout? A: This is a classic symptom of the Inner Filter Effect (IFE) combined with micro-precipitation. If your probe concentration exceeds 20 µM, the unreacted probe can absorb the excitation light intended for the cleaved fluorophores. Keep your working concentration between 5 µM and 10 µM.

Part 3: Standardized Experimental Protocol

To guarantee a self-validating system with high SNR, follow this optimized workflow for microplate-based enzymatic screening.

Step 1: Reagent Preparation

  • Dissolve 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid in anhydrous, tissue-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C protected from light.

  • Prepare a 100 mM stock of NAD(P)H in deionized water immediately before use (do not freeze-thaw NAD(P)H).

Step 2: Assay Buffer Formulation

  • Prepare 50 mM Tris-HCl buffer, pH 7.4.

  • Add 0.1 mg/mL BSA (fatty-acid free) to stabilize the enzyme and prevent probe aggregation[2].

  • Add 1 mM NAD(P)H to the buffer[3].

Step 3: Reaction Setup (96-well format)

  • Add 45 µL of the Assay Buffer (containing enzyme/lysate) to each well.

  • Include control wells: "Buffer Only" (Blank) and "Buffer + Probe" (Baseline Noise).

  • Dilute the 10 mM probe stock to 100 µM in Assay Buffer (10X working solution).

  • Initiate the reaction by adding 5 µL of the 10X probe solution to each well (Final volume = 50 µL, Final probe concentration = 10 µM, Final DMSO = 0.1%).

Step 4: Kinetic Measurement

  • Immediately place the plate in a fluorescence microplate reader.

  • Set Excitation to ~350-380 nm and Emission to ~450-480 nm.

  • Read kinetically every 60 seconds for 45 minutes at 37°C.

Part 4: Quantitative Data & Optimization Summary

Use the following table to benchmark your assay parameters against our validated standards.

Assay ParameterSuboptimal Condition (Low SNR)Optimized Condition (High SNR)Mechanistic Rationale
Probe Concentration > 20 µM5 – 10 µMPrevents Inner Filter Effect (IFE) and aggregation-induced scattering.
Co-solvent (DMSO) > 5% v/v0.1% – 2.0% v/vHigh DMSO inhibits enzyme kinetics; low DMSO ensures probe solubility[2].
Carrier Protein None0.1 – 0.5 mg/mL BSAPrevents non-specific binding to microplate walls; stabilizes fluorophore[2].
Cofactor Endogenous only1.0 – 5.0 mM NAD(P)HPrevents premature reaction plateau due to electron donor exhaustion[3].
Reducing Agents 1 mM DTT or BMENone (or <0.1 mM TCEP)Eliminates spontaneous, non-enzymatic reduction of the nitro group.

Part 5: Diagnostic Workflows & Pathway Visualizations

Pathway Probe 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (PET Quenched / OFF) Enzyme Nitroreductase (NTR) + NAD(P)H Cofactor Probe->Enzyme Enzymatic Reduction Interference Off-target Reduction (e.g., DTT, GSH) Probe->Interference Non-specific Cleavage Fluorophore 6-amino-benzoxazolone derivative (Fluorescent / ON) Enzyme->Fluorophore e- transfer Signal High Signal-to-Noise Ratio (Readout) Fluorophore->Signal Ex: ~380nm Em: ~460nm Noise Background Noise (False Positive) Interference->Noise Increases Baseline

Caption: Mechanistic pathway of nitroreductase-mediated activation and sources of background noise.

Workflow Start Evaluate Assay SNR Check Is Background High or Signal Low? Start->Check HighBG High Background (Noise) Check->HighBG LowSig Low Signal (Quenched) Check->LowSig FixBG1 Remove DTT/BME from Buffer HighBG->FixBG1 FixBG2 Add 0.1% BSA to prevent aggregation HighBG->FixBG2 FixSig1 Supplement 1-5 mM NAD(P)H LowSig->FixSig1 FixSig2 Optimize pH to 7.2-7.4 LowSig->FixSig2 Optimal Optimal SNR Achieved FixBG1->Optimal FixBG2->Optimal FixSig1->Optimal FixSig2->Optimal

Caption: Troubleshooting workflow for resolving high background and low signal issues.

References

  • High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols (Cell Press). URL:[Link]

  • Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid

Welcome to the Technical Support and Troubleshooting Hub. As a privileged scaffold in medicinal chemistry, 6-nitro-2-benzoxazolinone derivatives are critical for developing multi-target agents, analgesics, and anti-infla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a privileged scaffold in medicinal chemistry, 6-nitro-2-benzoxazolinone derivatives are critical for developing multi-target agents, analgesics, and anti-inflammatory drugs. However, the N-alkylation of this ambient nucleophile with propanoic acid derivatives often presents significant synthetic bottlenecks.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, regioselective synthesis of your target molecule.

Synthetic Strategy & Workflow

The synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid relies on the functionalization of the N3 position of 6-nitro-2-benzoxazolinone.

The Mechanistic Pitfall: Researchers frequently attempt direct N-alkylation using 3-bromopropanoic acid and a strong base (e.g., NaH). Because the α -protons of 3-bromopropanoic acid are acidic and the bromide is an excellent leaving group, the strongly basic conditions trigger a rapid E2 elimination , yielding acrylic acid as a dead-end byproduct and leaving the benzoxazolinone unreacted.

The Solution: An Aza-Michael Addition bypasses this competitive elimination by utilizing the elimination product itself (an acrylate) as the electrophile. By reacting 6-nitro-2-benzoxazolinone with methyl acrylate under mild catalytic base conditions (e.g., DBU), you achieve excellent thermodynamic N-regioselectivity without generating stoichiometric inorganic salt waste (1[1]). Subsequent mild ester hydrolysis yields the target acid.

G SM 6-Nitro-2-benzoxazolinone (Ambient Nucleophile) Adduct Methyl 3-(6-nitro-2-oxo-1,3- benzoxazol-3(2H)-yl)propanoate (N-Alkylated Intermediate) SM->Adduct Methyl Acrylate DBU (cat.), MeCN, 80°C [Aza-Michael Addition] Product 3-(6-nitro-2-oxo-1,3- benzoxazol-3(2H)-yl)propanoic acid (Target Molecule) Adduct->Product 1. LiOH·H2O, THF/H2O 2. HCl (pH 2) [Ester Hydrolysis]

Fig 1: Two-step synthesis of the target propanoic acid via Aza-Michael addition and hydrolysis.

Quantitative Data: Aza-Michael Optimization

To demonstrate the causality behind our recommended conditions, the table below summarizes the optimization of the Aza-Michael addition step. DBU in acetonitrile provides the optimal balance of basicity and solubility.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (1.5 eq)DMF601285Clean conversion, but requires tedious aqueous workup to remove DMF.
DBU (0.2 eq) MeCN 80 4 92 Optimal. Non-nucleophilic base efficiently drives thermodynamic N-alkylation.
NaH (1.1 eq)THF252445Too harsh; leads to partial degradation and unidentifiable baseline side-products.
Et₃N (1.5 eq)CH₂Cl₂4024<15Base is insufficiently strong to generate the reactive nitrogen anion pool.

Self-Validating Experimental Protocols

Protocol A: Aza-Michael Addition (Synthesis of the Ester Intermediate)
  • Setup: Charge an oven-dried round-bottom flask with 6-nitro-2-benzoxazolinone (1.0 eq) and anhydrous acetonitrile (0.2 M concentration).

  • Reagent Addition: Add methyl acrylate (1.5 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

    • Causality: DBU is a strong, sterically hindered, non-nucleophilic base. It reversibly deprotonates the benzoxazolinone without attacking the methyl acrylate via acyl substitution.

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot should be completely consumed, replaced by a single, higher Rf​ spot (the ester adduct).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc and 0.1 M HCl (to neutralize DBU). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford methyl 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate.

Protocol B: Ester Hydrolysis (Synthesis of the Target Acid)
  • Setup: Dissolve the ester intermediate from Protocol A in a 3:1 mixture of THF and deionized water (0.1 M).

  • Hydrolysis: Cool the solution to 0°C and add LiOH·H₂O (2.0 eq) in one portion. Stir and allow to warm to room temperature for 2 hours.

    • Causality: Mild basic hydrolysis using LiOH prevents the degradation of the sensitive nitroaromatic ring, which is prone to Meisenheimer complex formation or reduction under harsh basic conditions (e.g., refluxing NaOH).

  • Purification: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether (discard the ether layer) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH reaches ~2.

    • Self-Validation Check: The target carboxylic acid will crash out of the aqueous solution as a distinct precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.

Troubleshooting & FAQs

Q: Why am I observing O-alkylation instead of N-alkylation? A: Benzoxazolinones exhibit ambient nucleophilicity (reacting at either N or O). While O-alkylation can be kinetically favored under certain lower-temperature conditions, N-alkylation is thermodynamically more stable. To correct this, ensure you are utilizing a polar aprotic solvent (MeCN or DMF) and heating the reaction to at least 80°C. This provides the activation energy necessary to drive the equilibrium entirely toward the N-alkylated Aza-Michael adduct (1[1]).

Q: I attempted direct alkylation with 3-bromopropanoic acid, but recovered mostly starting material and a pungent byproduct. What went wrong? A: You have observed a classic base-promoted E2 elimination. The strong base required to deprotonate the benzoxazolinone NH ( pKa​ ~ 9.5) preferentially abstracted the acidic α -proton of 3-bromopropanoic acid, ejecting the bromide leaving group to form acrylic acid (the pungent byproduct). Switch to the Aza-Michael protocol described above to bypass this issue entirely.

Q: The Aza-Michael addition is proceeding very slowly. How can I accelerate it? A: If the reaction is sluggish, your base may be quenched by trace moisture, or the methyl acrylate may have evaporated (it is highly volatile, boiling at ~80°C). Ensure your MeCN is anhydrous. If running the reaction at 80°C, use a sealed pressure tube or a highly efficient reflux condenser to prevent the loss of the acrylate electrophile. Alternatively, continuous flow microreactors have been shown to drastically reduce Aza-Michael reaction times from hours to minutes (2[2]).

Q: During the hydrolysis step, the reaction mixture turned dark brown, and my yield dropped. What is the cause? A: The nitro group on the benzoxazolinone ring is highly sensitive. If you used a strong base like NaOH or KOH and applied heat, you likely triggered redox side reactions or ring-opening of the benzoxazolinone core. Always use mild LiOH·H₂O at room temperature for the deprotection of this specific scaffold.

References

  • Bi(III)-Catalyzed Michael Addition of Tautomerizable Heterocycles with α,β-Unsaturated Carbonyl Compounds: Regioselective Construction of C–N Bonds . The Journal of Organic Chemistry - ACS Publications. 1

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives . RSC Publishing. 2

  • Probing Carbocatalytic Activity of Carbon Nanodots for the Synthesis of Biologically Active Dihydro/Spiro/Glyco Quinazolinones and Aza-Michael Adducts . The Journal of Organic Chemistry - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Welcome to the technical support guide for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the stability of this compound in solution to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about the handling, storage, and properties of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a freezer.[1] It is also advisable to keep it under an inert gas atmosphere.[1] For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q2: What is the general solubility of this compound?

A2: While specific experimental solubility data for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is not extensively published, its structure suggests it is sparingly soluble in water and more soluble in organic solvents like DMSO and DMF. The benzoxazolone core is lipophilic, while the propanoic acid side chain provides some hydrophilicity.[2] The solubility of similar nitro-benzoic acid derivatives is known to increase with temperature.[3]

Q3: Is this compound sensitive to pH?

A3: Yes, the benzoxazolone ring system can be susceptible to hydrolysis under basic conditions.[4] The carboxylic acid moiety will be deprotonated at pH values above its pKa, which can influence its solubility and interactions with other molecules. It is generally more stable in acidic to neutral pH ranges.

Q4: Should I be concerned about the photostability of this compound?

A4: Many nitro-aromatic compounds exhibit some degree of photosensitivity.[5] It is recommended to protect solutions of this compound from direct light exposure to prevent potential photodegradation.[5] Amber vials or aluminum foil can be used for this purpose.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps
Degradation in stock solution 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid compound for each set of experiments. 2. Proper storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Solvent purity: Ensure the solvent (e.g., DMSO) is of high purity and anhydrous, as water can promote hydrolysis.[6]
Hydrolysis in aqueous buffer 1. pH of the buffer: Check the pH of your assay buffer. If it is basic (pH > 8), the benzoxazolone ring may be undergoing hydrolysis.[4] Consider adjusting the buffer to a more neutral pH if your experimental design allows. 2. Incubation time: Long incubation times in aqueous solutions can lead to degradation. If possible, minimize the time the compound spends in the aqueous buffer before analysis.
Adsorption to labware 1. Use low-adhesion plastics: The compound may adsorb to the surface of certain plastics. Use low-protein-binding microplates and pipette tips. 2. Include a surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer can help prevent adsorption, but check for compatibility with your assay.
Issue 2: Precipitate formation when diluting stock solution into aqueous buffer.
Potential Cause Troubleshooting Steps
Low aqueous solubility 1. Decrease the final concentration: The concentration of the compound in the final aqueous solution may be above its solubility limit. Perform a dilution series to determine the maximum soluble concentration. 2. Use a co-solvent: If your experimental system can tolerate it, a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can be included in the final buffer to increase solubility.[6] 3. pH adjustment: The solubility of the carboxylic acid can be increased at a pH above its pKa. However, be mindful of the potential for hydrolysis at higher pH values.
"Salting out" effect 1. Check buffer salt concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds. If possible, try reducing the salt concentration.
Issue 3: Appearance of new peaks in HPLC or LC-MS analysis over time.
Potential Cause Troubleshooting Steps
Hydrolytic degradation 1. Analyze degradation products: If you have the capability, try to identify the degradation products. The primary hydrolysis product would likely result from the opening of the benzoxazolone ring. 2. Perform a stability study: Analyze the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its rate of degradation under your specific conditions.
Photodegradation 1. Conduct a light exposure study: Prepare two samples of the compound in solution. Expose one to ambient light and keep the other in the dark. Analyze both at various time points to see if light is a significant factor in its degradation.

III. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of the compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the solution to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid to buffer B Seal vial A->B C Shake at constant temperature for 24h B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Analyze by HPLC-UV against standard curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of the compound in a specific solvent or buffer over time.

  • Solution Preparation:

    • Prepare a solution of the compound at a known concentration in the solvent or buffer of interest.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the solution into an HPLC system and record the chromatogram.

    • Determine the initial peak area of the compound.

  • Incubation:

    • Store the solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and inject it into the HPLC system.

    • Record the chromatogram and determine the peak area of the compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

G A Prepare solution at known concentration B Inject into HPLC (T=0), record peak area A->B C Store solution under defined conditions B->C D Inject aliquots at various time points C->D E Record peak area at each time point D->E F Calculate % remaining vs. T=0 E->F G Plot % remaining vs. time F->G

Caption: Workflow for HPLC-Based Stability Assessment.

IV. Chemical Rationale for Stability

The stability of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is primarily governed by the chemical properties of the benzoxazolone ring system.

  • Hydrolysis: The benzoxazolone ring contains an amide-like linkage within the heterocyclic structure. This bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening hydrolysis.[4] This process is accelerated under basic conditions due to the increased concentration of the more potent nucleophile, hydroxide. The degradation of benzoxazinoids, a related class of compounds, has been shown to be influenced by environmental conditions.[7]

  • General Drug Stability Factors: Like many pharmaceutical compounds, its stability is also influenced by factors such as temperature, pH, light, and the presence of oxygen.[5][6] Increased temperature can accelerate degradation reactions.[5]

The propanoic acid side chain is generally stable, but its carboxyl group's ionization state is pH-dependent, which affects the overall molecule's solubility and potential for intermolecular interactions.

By understanding these principles and following the recommended handling and experimental procedures, researchers can minimize compound degradation and ensure the reliability of their results.

V. References

  • TCI Chemicals. (2025, January 14). Safety Data Sheet.

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.

  • ResearchGate. (2023, June 7). Synthesis and biological profile of benzoxazolone derivatives.

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid.

  • Sapphire Bioscience. 3-(6-Nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid.

  • ResearchGate. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.

  • ChemicalBook. 3-(6-NITRO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL)PROPANOIC ACID.

  • ACS Publications. (2005, January 4). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of (2R)-2-O-β-d-Glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae.

  • RSquareL. CHEMICAL STABILITY OF DRUGS.

  • IIP Series. CHEMICAL STABILITY OF DRUGS.

  • MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.

  • PubChem. 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid.

  • Journal of Organic and Pharmaceutical Chemistry. (2015, December 27). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids.

  • Asian Journal of Organic & Medicinal Chemistry. (2021, March 24). oxazolo.

  • ResearchGate. (2026, February 23). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.

  • Benchchem. 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.

  • NextSDS. 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid.

  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Reference Data & Comparative Studies

Validation

comparing 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to other fluorescent probes

Title: Comparative Guide: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid vs. Standard Fluorescent Probes for Hypoxia and Nitroreductase Detection Audience: Researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid vs. Standard Fluorescent Probes for Hypoxia and Nitroreductase Detection

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate detection of tumor hypoxia and bacterial infections relies heavily on the monitoring of Nitroreductase (NTR) , a flavin-dependent enzyme highly upregulated in low-oxygen microenvironments [1]. While numerous small-molecule fluorescent probes have been developed to detect NTR, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (hereafter referred to as 6-NO2-BZO-PA ) occupies a unique niche.

Unlike passive, cell-permeable dyes, 6-NO2-BZO-PA is engineered with a propanoic acid handle at the 3-position of the benzoxazolone ring. This structural feature allows researchers to covalently tether the hypoxia-responsive fluorophore to proteins, antibodies, nanoparticles, or solid surfaces, enabling the development of targeted diagnostic conjugates and smart biomaterials. This guide objectively compares 6-NO2-BZO-PA against other leading NTR probes, detailing its mechanistic advantages, comparative performance, and providing validated protocols for its application.

Mechanistic Principle: Photoinduced Electron Transfer (PeT)

The core functionality of 6-NO2-BZO-PA relies on the Photoinduced Electron Transfer (PeT) mechanism [2]. In its native state, the strong electron-withdrawing nature of the 6-nitro ( −NO2​ ) group quenches the fluorescence of the benzoxazolone core.

When exposed to NTR in the presence of an electron donor (NADH or NADPH), the nitro group is catalytically reduced to an electron-donating amino group ( −NH2​ ). This reduction abolishes the PeT quenching pathway, triggering a massive intramolecular charge transfer (ICT) that restores the fluorophore's emission, resulting in a distinct "turn-on" fluorescence signal.

NTR_Pathway Hypoxia Tumor Hypoxia NTR Nitroreductase (NTR) Upregulation Hypoxia->NTR Induces Probe 6-NO2-BZO-PA (PeT Quenched / OFF) NTR->Probe Catalyzes Active 6-NH2-BZO-PA (Fluorescent / ON) Probe->Active Nitro Reduction NADH NADH / NADPH (Electron Donor) NADH->Probe Donates e-

Mechanism of NTR-catalyzed fluorescence activation of 6-NO2-BZO-PA under hypoxic conditions.

Comparative Analysis: 6-NO2-BZO-PA vs. Alternatives

When selecting an NTR probe, researchers must balance tissue penetration, conjugation capability, and background noise. Below is an objective comparison of 6-NO2-BZO-PA against other standard classes of hypoxia/NTR probes[3, 4].

Quantitative Performance Comparison
Feature6-NO2-BZO-PACy7-NO2 (Cyanine)Coumarin-NO2NBD-AminePimonidazole (Standard)
Detection Modality Direct Fluorescence (Turn-On)Direct Fluorescence (NIR Turn-On)Direct Fluorescence (Turn-On)Direct Fluorescence (Shift)Immunohistochemistry (IHC)
Excitation / Emission ~350 nm / ~450 nm (Blue)~750 nm / ~800 nm (NIR)~400 nm / ~510 nm (Green)~465 nm / ~535 nm (Green)N/A (Antibody-dependent)
Bioconjugation Handle Yes (Propanoic Acid) Variable (Often None)RareRareNo
Tissue Penetration Low (<100 μm)High (>1 cm)Low (<100 μm)Low (<100 μm)N/A (Fixed Tissue)
Primary Application Targeted conjugate designIn vivo deep tissue imagingLive-cell imagingLipid/membrane trackingEx vivo clinical validation
Interference Risk LowLowLowHigh (Reacts with H₂S)Low
Editorial Insights & Causality
  • The Bioconjugation Advantage: While Cyanine (Cy7) probes excel in deep-tissue in vivo imaging due to their Near-Infrared (NIR) emission, they are typically utilized as free small molecules. 6-NO2-BZO-PA's propanoic acid tail allows it to be covalently linked to tumor-targeting antibodies (e.g., Trastuzumab). This ensures the probe only accumulates in specific tissues before being activated by the hypoxic microenvironment, drastically reducing false positives.

  • Specificity over NBD Probes: Nitrobenzoxadiazole (NBD) derivatives are highly popular but suffer from cross-reactivity. The NBD ether/amine core is highly electrophilic and frequently undergoes thiolysis by endogenous hydrogen sulfide ( H2​S ) or biothiols, causing off-target fluorescence. 6-NO2-BZO-PA's benzoxazolone core is chemically stable against biothiols, ensuring the turn-on signal is exclusively NTR-mediated.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind buffer selection and pH control is explicitly detailed to prevent common experimental failures [5, 6].

Protocol 1: Bioconjugation of 6-NO2-BZO-PA via EDC/NHS Coupling

This protocol details the attachment of 6-NO2-BZO-PA to a carrier protein (e.g., Bovine Serum Albumin, BSA) using zero-length crosslinkers.

Rationale: EDC activates the propanoic acid carboxyl group to form an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS-ester. This two-step process is crucial: EDC activation is optimal at acidic pH, while the subsequent amine-coupling requires a basic pH to ensure the protein's primary amines are unprotonated and nucleophilic.

Step-by-Step Workflow:

  • Activation: Dissolve 2 mg of 6-NO2-BZO-PA in 100 µL of anhydrous DMSO.

  • Add 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES buffer is used because it lacks primary amines that would compete with the reaction, unlike Tris buffer.

  • Add 4 mg of EDC and 6 mg of NHS to the solution. Incubate at room temperature for 15 minutes with gentle agitation.

  • Coupling: Adjust the pH of the solution to 7.2–7.5 using 1 M NaOH, or rapidly buffer-exchange the activated probe into 0.1 M PBS (pH 7.4).

  • Immediately add 10 mg of the target protein (e.g., BSA) dissolved in 1 mL of PBS (pH 7.4).

  • Incubate for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted probe and crosslinkers using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS.

Bioconjugation Step1 6-NO2-BZO-PA (Propanoic Acid Handle) Step2 EDC / NHS Activation (pH 5.5 - 6.0) Step1->Step2 Add Reagents Step3 NHS-Ester Intermediate (Amine Reactive) Step2->Step3 15-30 min incubation Step4 Protein Addition (pH 7.2 - 7.5, Primary Amines) Step3->Step4 Buffer Exchange / Mix Step5 Stable Amide Bioconjugate (Targeted Probe) Step4->Step5 2h at RT

EDC/NHS-mediated bioconjugation workflow utilizing the propanoic acid handle of 6-NO2-BZO-PA.

Protocol 2: In Vitro Nitroreductase (NTR) Enzymatic Assay

This protocol validates the responsiveness of the free or conjugated probe to NTR.

Rationale: NTR cannot reduce the nitro group without an electron source. NADH is strictly required as the cofactor.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of 6-NO2-BZO-PA in DMSO.

  • Dilute the probe to a final working concentration of 10 µM in 10 mM PBS buffer (pH 7.4).

  • Cofactor Addition: Add NADH to the cuvette/well to achieve a final concentration of 500 µM. Causality: A vast molar excess of NADH ensures that electron donation is not the rate-limiting step of the kinetic assay.

  • Baseline Reading: Record the baseline fluorescence (Excitation ~350 nm / Emission ~450 nm) for 2 minutes to ensure stability.

  • Enzyme Addition: Spike the solution with purified E. coli Nitroreductase (final concentration: 1–10 µg/mL).

  • Kinetic Tracking: Monitor the fluorescence enhancement at 450 nm over 30 minutes at 37°C. A successful assay will yield a sigmoidal or exponential turn-on curve, plateauing as the substrate is fully converted to the 6-amino derivative.

Conclusion

While Near-Infrared cyanine dyes remain the superior choice for deep-tissue in vivo imaging, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid offers unmatched utility for in vitro assay development and targeted bioconjugation. Its robust PeT-based "turn-on" mechanism, combined with the synthetic flexibility of its propanoic acid tail, makes it an essential building block for researchers developing next-generation, hypoxia-targeted antibody-drug conjugates (ADCs) and diagnostic nanosensors.

References

  • Recent progress in small molecule fluorescent probes for nitroreductase. Journal of Pharmaceutical Analysis. [1] Available at:[Link]

  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Advances. [2] Available at: [Link]

  • Fluorescent Probes for Disease Diagnosis. Chemical Reviews (ACS Publications). [3] Available at: [Link]

  • Near-Infrared Cyanine Dyes for Fluorescence Sensing, Bioimaging, and Drug Delivery. University of Notre Dame. [4] Available at:[Link]

  • Modular Approach to the Functionalization of Polymersomes. Biomacromolecules (ACS Publications). [5] Available at:[Link]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. PMC - National Institutes of Health. [6] Available at: [Link]

Comparative

cross-validation of data obtained with 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

In the landscape of antimicrobial research, the pursuit of novel scaffolds that circumvent existing resistance mechanisms is of paramount importance. Among the heterocyclic compounds that have garnered significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial research, the pursuit of novel scaffolds that circumvent existing resistance mechanisms is of paramount importance. Among the heterocyclic compounds that have garnered significant interest are derivatives of 1,3-benzoxazol-2(3H)-one. This guide provides a comprehensive cross-validation of the antimicrobial efficacy of a representative compound from this class, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, against a panel of clinically relevant bacteria. While this guide focuses on the bromo-derivative due to the availability of extensive published data, it serves as a strong proxy for understanding the potential of related structures, including 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established antimicrobial agents and providing the supporting experimental data and protocols necessary for a thorough evaluation.

Introduction to the Benzoxazolone Scaffold

The benzoxazolone core is a bicyclic heterocyclic system that has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its structural resemblance to endogenous purine bases allows for potential interactions with various biological macromolecules, making it a versatile starting point for the design of novel therapeutic agents.[2] The addition of a propanoic acid side chain at the N-3 position and further substitutions on the benzene ring, such as a nitro or bromo group at the C-6 position, can significantly modulate the compound's physicochemical properties and biological activity.

Recent studies have highlighted the antimicrobial potential of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid and its derivatives, particularly against Gram-positive bacteria.[4][5][6] This guide will delve into the experimental data supporting these findings and place them in the context of commonly used antibiotics.

Comparative Analysis of Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] A lower MIC value indicates greater potency. The following table summarizes the MIC values for a representative 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivative (referred to as Benzoxazolone-Br) against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values for standard antibiotics for a comparative assessment.

MicroorganismBenzoxazolone-Br Derivative (MIC in µg/mL)[4][6]Ciprofloxacin (MIC in µg/mL)[8][9][10]Ampicillin (MIC in µg/mL)[11]Gentamicin (MIC in µg/mL)[12][13][14][15]
Staphylococcus aureus7.80.5 - 1>2560.5 - 4
MRSA15.6>32>256>64
Bacillus subtilis3.90.125 - 0.50.015 - 0.1250.25 - 1
Escherichia coli>5000.015 - 0.1252 - 80.5 - 2
Pseudomonas aeruginosa>5000.25 - 1>2561 - 4

Data Interpretation:

The experimental data reveals that the tested Benzoxazolone-Br derivative exhibits significant activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus, with MIC values in the low microgram per milliliter range.[4][5][6] Notably, it retains a degree of activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[4][5][6] However, its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is limited.[4][5][6]

In comparison, broad-spectrum antibiotics like Ciprofloxacin and Gentamicin demonstrate potent activity against both Gram-positive and Gram-negative bacteria.[8][10][12][14][15] Ampicillin is highly effective against susceptible Gram-positive bacteria but is largely ineffective against MRSA and many Gram-negative species.[11]

This comparative analysis suggests that the benzoxazolone propanoic acid scaffold represents a promising starting point for the development of novel antibiotics targeting Gram-positive pathogens, with a potential role in addressing antibiotic resistance.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols for determining antimicrobial susceptibility are provided below. These protocols are based on established methodologies.[4][5][6]

I. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standardized and widely accepted technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension and test compound dilutions A->C B Prepare serial dilutions of test compounds in Mueller-Hinton Broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

II. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Workflow for MBC Determination

MBC_Workflow A Perform MIC assay as described previously B Select wells at and above the MIC with no visible growth A->B C Plate a defined volume from selected wells onto Mueller-Hinton Agar B->C D Incubate agar plates at 37°C for 24 hours C->D E Count bacterial colonies on each plate D->E F Determine MBC: Lowest concentration resulting in ≥99.9% killing E->F

Caption: Workflow for MBC Determination.

Step-by-Step Methodology:

  • Following the determination of the MIC, select the wells that show no visible growth.

  • From each of these clear wells, aspirate a small, defined volume (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Mechanistic Insights and Future Directions

While the precise mechanism of action for the benzoxazolone propanoic acid scaffold is still under investigation, related heterocyclic compounds have been shown to interfere with various cellular processes, including DNA gyrase inhibition.[16] The observed selective activity against Gram-positive bacteria may be attributed to differences in cell wall composition and permeability between Gram-positive and Gram-negative organisms.

The data presented in this guide underscores the potential of 3-(6-substituted-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acids as a promising class of antimicrobial agents. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of these compounds to better understand their antimicrobial effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance of lead compounds in animal models of infection and assessing their safety profiles.

By systematically exploring this chemical space, it may be possible to develop novel and effective treatments for bacterial infections, particularly those caused by resistant Gram-positive pathogens.

References

  • ResearchGate. (n.d.). MIC values of gentamicin against 7 clinically resistant Staphylococcus aureus and Escherichia coli strains. Retrieved March 17, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]

  • North Bristol NHS Trust. (n.d.). EV0268 Epidemiology of Antibiotic Resistance of E.coli, S.aureus and P.aeruginosa Isolated From Bloodstream Infections (BSI) Acr. Retrieved March 17, 2026, from [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). (2020). ACS Infectious Diseases. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985). Antimicrobial Agents and Chemotherapy. [Link]

  • Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime A. (2014). Pharma Health Sciences. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. (2023). MDPI. [Link]

  • LL37-Derived Fragments Improve the Antibacterial Potential of Penicillin G and Ampicillin against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2021). MDPI. [Link]

  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). UTTAR PRADESH JOURNAL OF ZOOLOGY. [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc.. [Link]

  • Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved March 17, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). PubMed. [Link]

  • Revised Table1-2. (n.d.). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Increase in MIC values of ciprofloxacin, melimine or Mel4 against S. aureus ATCC 25923 after exposing bacteria at their sub-MIC for 30 consecutive days. Retrieved March 17, 2026, from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Frontiers in Microbiology. [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). Journal of Biological Chemistry. [Link]

  • Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. (1981). Antimicrobial Agents and Chemotherapy. [Link]

  • Evaluation of Resistance in Clinical Isolates of E. coli, S. aureus, and P. aeruginosa against β-lactam Antibiotics and Gentamicin. (n.d.). Retrieved March 17, 2026, from [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2024). MDPI. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2024). ResearchGate. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives. (2024). Scilit. [Link]

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. (2009). FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Validation

Advanced Scaffold Evaluation: Limitations of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid and Superior Alternatives in Drug Discovery

Executive Summary The 2(3H)-benzoxazolone pharmacophore is a privileged scaffold in medicinal chemistry, widely utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents 1. Specifically, deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(3H)-benzoxazolone pharmacophore is a privileged scaffold in medicinal chemistry, widely utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents 1. Specifically, derivatives bearing N-substitutions and ring modifications, such as 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, have been synthesized to target bacterial pathogens and inflammatory pathways like COX/PGE2 2. However, while the core structure offers excellent target engagement potential, the specific combination of a 6-nitro group and an N3-propanoic acid chain introduces critical pharmacokinetic and toxicological bottlenecks. This guide objectively evaluates these limitations and compares the compound against more viable alternative scaffolds for drug development.

Mechanistic Limitations of the Scaffold

To understand why 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid often fails in late-stage preclinical screening, we must analyze the causality behind its structural liabilities.

Metabolic Liability of the Nitro Group

The inclusion of a nitro group at the 6-position of the benzoxazolone ring 3 creates a severe metabolic bottleneck. In vivo, nitroaromatics are highly susceptible to reduction by bacterial and mammalian nitroreductases. This single-electron transfer process generates reactive nitroso and hydroxylamine intermediates. These electrophilic species frequently bind covalently to cellular macromolecules (proteins and DNA), leading to idiosyncratic toxicity, hepatotoxicity, and mutagenic risks (Ames positive liabilities).

Phase II Conjugation of the Propanoic Acid Linker

The N3-propanoic acid moiety is typically introduced to improve aqueous solubility and mimic endogenous substrates. However, it acts as a primary site for rapid Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes rapidly conjugate the carboxylic acid to form acyl glucuronides. These metabolites are cleared swiftly via biliary and renal pathways, drastically reducing the drug's in vivo half-life. Furthermore, acyl glucuronides can undergo intramolecular rearrangement to form reactive species that irreversibly bind to serum albumin.

Physicochemical Constraints

Despite the ionizable carboxylic acid, the planar benzoxazolone core coupled with the highly polarizable 6-nitro group 4 results in high crystal lattice energy. This manifests as poor kinetic solubility in aqueous buffers, complicating in vitro assays and severely limiting oral bioavailability.

G Parent 3-(6-nitro-2-oxo-1,3-benzoxazol- 3(2H)-yl)propanoic acid NitroRed Nitroreductase / CYP450 (Phase I Metabolism) Parent->NitroRed Nitro Reduction UGT UGT Enzymes (Phase II Metabolism) Parent->UGT Conjugation Tox Reactive Hydroxylamine (Off-target Toxicity) NitroRed->Tox Electron Transfer Clear Acyl Glucuronide (Rapid Clearance) UGT->Clear Glucuronidation

Metabolic degradation pathways of the 6-nitrobenzoxazolone scaffold.

Objective Comparison with Alternative Scaffolds

To overcome these limitations, medicinal chemists have developed alternative benzoxazolone derivatives that retain therapeutic efficacy while optimizing ADME/Tox profiles 2.

  • Alternative 1: 6-Acyl-2-benzoxazolinone derivatives. Replacing the nitro group with an acyl group (e.g., 6-acetyl) maintains the electron-withdrawing properties necessary for target binding while completely eliminating nitroreductase-mediated toxicity 5.

  • Alternative 2: 5-Fluoro-benzoxazolinone derivatives. Halogenation (e.g., fluorine) at the 5-position improves metabolic stability by blocking CYP450 oxidation sites and enhances lipophilic efficiency without the genotoxic risks associated with a nitro group 4.

Quantitative Performance Comparison
Parameter3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid6-Acetyl Alternative5-Fluoro Alternative
Structural Liability Nitro group, Propanoic acidPropanoic acidPropanoic acid
Kinetic Solubility (pH 7.4) < 10 µM~ 45 µM~ 60 µM
Human Liver Microsome (HLM) t½ < 15 min (Rapid clearance)> 45 min> 60 min
Primary Clearance Mechanism Nitroreduction, GlucuronidationGlucuronidationGlucuronidation
Off-Target Toxicity Risk High (Reactive hydroxylamines)LowLow

Experimental Workflows for Validating Limitations

To empirically validate the limitations of the 6-nitrobenzoxazolone scaffold, the following self-validating protocols must be employed. These assays are designed not just to generate data, but to isolate the specific mechanisms of failure.

Protocol 1: Liver Microsomal Stability Assay (Phase I/II Liability)

Purpose: To quantify intrinsic clearance ( CLint​ ) and identify nitroreduction liabilities. Causality & Self-Validation: NADPH is added to initiate CYP450 and nitroreductase activity, providing the necessary electron transfer for Phase I metabolism. The system is self-validating through the inclusion of Verapamil (a known rapid-clearance positive control) to confirm microsomal enzyme viability, and a minus-NADPH negative control to differentiate enzymatic degradation from chemical instability. An internal standard (e.g., Tolbutamide) is spiked during the quench phase to normalize LC-MS/MS matrix effects, ensuring that any drop in parent compound signal is due to true metabolism, not ion suppression.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for the parent compound and the expected hydroxylamine mass shift (-16 Da from the nitro group).

Protocol 2: Kinetic Solubility Profiling

Purpose: To assess the compound's ability to remain in solution under physiological conditions. Causality & Self-Validation: Kinetic solubility is prioritized over thermodynamic solubility at this stage to mimic the physiological dissolution of the compound before precipitation occurs in the gut. Nicardipine (low solubility) and Propranolol (high solubility) are run in parallel as system suitability controls. Nephelometry is used alongside LC-UV to cross-validate the detection of sub-visual particulates, ensuring that the measured soluble fraction is not artificially inflated by micro-suspensions.

Step-by-Step Methodology:

  • Spike 10 µL of 10 mM DMSO stock into 490 µL of PBS (pH 7.4) to achieve a target concentration of 200 µM (2% DMSO final).

  • Incubate the microplate at room temperature for 2 hours with continuous shaking.

  • Read the plate using a nephelometer to detect light scattering (indicative of precipitation).

  • Filter the solution through a 0.45 µm PTFE membrane.

  • Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve prepared in matching matrix.

Workflow Prep Compound Preparation (10 mM DMSO) Microsomes HLM Incubation (+NADPH, 37°C) Prep->Microsomes Dilute to 1 µM Quench Protein Precipitation (Cold Acetonitrile + IS) Microsomes->Quench Timepoints: 0-60 min LCMS LC-MS/MS Quantification Quench->LCMS Centrifuge & Inject Analysis Calculate Intrinsic Clearance (CLint) LCMS->Analysis Peak Area Ratio

In vitro ADME workflow for evaluating benzoxazolone derivatives.

References

  • National Center for Biotechnology Information. "2(3H)-Benzoxazolone, 6-nitro-". PubChem.[Link]

  • MDPI. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents".[Link]

  • R Discovery. "Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities".[Link]

  • ResearchGate. "Methods for the synthesis of benzoxazole using acids and their derivatives". [Link]

  • PrepChem. "Synthesis of 5-Fluoro-6-nitrobenzoxazolin-2-one". [Link]

Sources

Comparative

A Comparative Guide to Quantitative Analysis Using 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid and its Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines, such as amino acids, biogenic amines, and neurotransmitters, is a frequent analytical challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines, such as amino acids, biogenic amines, and neurotransmitters, is a frequent analytical challenge. These molecules often lack a native chromophore or fluorophore, necessitating chemical derivatization prior to analysis by High-Performance Liquid Chromatography (HPLC) to enhance sensitivity and selectivity.[1] This guide provides an in-depth comparison of a potentially novel derivatizing agent, 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, against well-established alternatives. This analysis is grounded in the principles of reaction chemistry and supported by comparative data from established methods.

The Principle of Derivatization in HPLC

Derivatization chemically modifies an analyte to produce a new compound with properties more suitable for the chosen analytical method.[2] In the context of HPLC with fluorescence or UV detection, a derivatizing agent attaches a fluorescent or UV-absorbing moiety to the target analyte.[3] An ideal derivatizing agent should exhibit several key characteristics:

  • Reaction Specificity: Reacts selectively with the target functional group (e.g., primary amines).

  • Reaction Kinetics: Reacts rapidly and completely under mild conditions.

  • Derivative Stability: Forms a stable product that does not degrade during analysis.

  • Detectability: The resulting derivative should have a high molar absorptivity or fluorescence quantum yield.

  • Freedom from Interference: The reagent itself and any by-products should not interfere with the chromatographic separation and detection of the derivatized analyte.

A Novel Reagent: 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

While not yet established as a mainstream derivatizing agent for quantitative analysis, the chemical structure of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (hereafter referred to as NBOX-propanoic acid) suggests its potential as a fluorogenic or chromogenic tag. The nitrobenzoxazole core is a known fluorophore in other molecular contexts. The propanoic acid functional group provides a handle for covalent attachment to primary and secondary amines through the formation of an amide bond.

For NBOX-propanoic acid to react with an amine, its carboxylic acid group must first be "activated." A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester would then readily react with the nucleophilic amine of the analyte under mild alkaline conditions to form a stable amide linkage.

Established Alternatives for Amine Derivatization

A comparative analysis of NBOX-propanoic acid necessitates a thorough understanding of the current gold-standard reagents.

o-Phthalaldehyde (OPA)

OPA is one of the most widely used derivatizing agents for primary amines. In the presence of a thiol (e.g., 2-mercaptoethanol), it reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.[4]

  • Advantages: Fast reaction time (1-2 minutes) at room temperature, amenable to automation, and the reagent itself is not fluorescent, leading to low background signal.[5]

  • Disadvantages: Does not react with secondary amines (like proline and hydroxyproline), and the resulting derivatives can be unstable, often requiring immediate analysis.[2][6]

Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce stable, fluorescent sulfonamide adducts.[6][7]

  • Advantages: Derivatives are highly stable, and the reagent reacts with a broader range of analytes, including secondary amines.[2]

  • Disadvantages: The reaction is slower than with OPA, often requiring elevated temperatures (e.g., 60°C) and longer incubation times (30-120 minutes). The reagent itself is susceptible to hydrolysis, which can create fluorescent by-products that may interfere with analysis.[7]

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[4]

  • Advantages: Forms very stable derivatives and offers high sensitivity.

  • Disadvantages: The reagent can hydrolyze to form fluorescent by-products, which may interfere with the analysis.

Performance Comparison of Derivatization Reagents

The choice of a derivatizing agent is a critical decision that impacts the performance and validity of the quantitative method. Below is a comparative summary of the key performance characteristics.

Feature3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (Projected)o-Phthalaldehyde (OPA)Dansyl Chloride (Dansyl-Cl)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Analytes Primary and Secondary AminesPrimary AminesPrimary and Secondary Amines, PhenolsPrimary and Secondary Amines
Detection Method Fluorescence, UVFluorescence, UVFluorescence, UVFluorescence, UV
Derivative Stability High (Amide bond)Low (can degrade in under an hour)[2]High (stable)[2]High (stable)
Reaction Conditions Requires pre-activation; reaction with amine is typically mild.Rapid at room temperature[2]Requires alkaline conditions and often elevated temperatures.[7]Mild, alkaline conditions.
Automation Potential Moderate to High (post-activation)HighModerateHigh
Interferences Unreacted activated ester could be a source of interference.Minimal reagent interference.Hydrolysis of reagent can cause interference.[7]Hydrolysis of reagent can cause interference.

Quantitative Validation Parameters: A Comparative Overview

The following table presents typical quantitative validation parameters for established methods, providing a benchmark against which a method using NBOX-propanoic acid would need to be validated.

ParameterOPA MethodDansyl-Cl Method
Limit of Detection (LOD) Femtomole to picomole range[4]Picomole range
Limit of Quantification (LOQ) Picomole rangePicomole range
Linearity (R²) Typically > 0.99Typically > 0.99
Precision (RSD%) < 5%< 5%
Accuracy/Recovery 90-110%85-115%

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of any robust analytical method.

Hypothesized Protocol for Derivatization using NBOX-propanoic acid NHS Ester

This protocol is a projection based on standard NHS ester chemistry.

1. Reagent Preparation:

  • Activation of NBOX-propanoic acid: Dissolve NBOX-propanoic acid, N-hydroxysuccinimide, and a carbodiimide coupling agent (e.g., DCC or EDC) in an anhydrous organic solvent like dimethylformamide (DMF). Allow the reaction to proceed for several hours at room temperature to form the NBOX-propanoic acid NHS ester.

  • Borate Buffer: 0.1 M, pH 9.0.

  • Analyte Standard/Sample Solution: Prepare in a suitable diluent.

2. Derivatization Procedure:

  • To 50 µL of the analyte solution, add 50 µL of borate buffer.

  • Add 100 µL of the activated NBOX-propanoic acid NHS ester solution in DMF.

  • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quench the reaction by adding a small amount of an amine-containing reagent like glycine if necessary.

  • Inject an aliquot of the mixture into the HPLC system.

Established Protocol for OPA Derivatization of Amino Acids

1. Reagent Preparation:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be protected from light and is typically stable for about one week.[4]

2. Derivatization Procedure:

  • In an autosampler vial, combine 10 µL of the amino acid standard or sample with 90 µL of the OPA reagent.

  • Allow the reaction to proceed for 1 minute at room temperature.

  • Immediately inject an aliquot of the mixture onto the HPLC column.[4]

Established Protocol for Dansyl Chloride Derivatization of Biogenic Amines

1. Reagent Preparation:

  • Saturated Sodium Bicarbonate Solution.

  • Dansyl Chloride Solution: 10 mg/mL in acetone.

  • Proline Solution: 100 mg/mL in water (to quench the reaction).

  • Toluene.

2. Derivatization Procedure:

  • To 100 µL of the biogenic amine standard or sample, add 200 µL of saturated sodium bicarbonate solution.

  • Add 300 µL of the Dansyl Chloride solution.

  • Vortex and incubate the mixture at 60°C for 45 minutes in the dark.

  • Add 100 µL of the proline solution to react with excess Dansyl Chloride.

  • Vortex and incubate for 10 minutes at room temperature.

  • Extract the dansylated amines by adding 1 mL of toluene and vortexing.

  • Centrifuge and collect the organic layer.

  • Evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Visualizing the Workflow

Derivatization_Workflow cluster_NBOX NBOX-propanoic acid (Hypothesized) cluster_Analyte Analyte Preparation cluster_Reaction Derivatization Reaction cluster_Analysis Analysis NBOX_reagent NBOX-propanoic acid Activation Activation (e.g., NHS ester formation) NBOX_reagent->Activation Activated_NBOX Activated NBOX Activation->Activated_NBOX Mix Mixing Activated_NBOX->Mix Analyte Amine-containing Analyte (e.g., Amino Acid) Analyte->Mix Buffer Alkaline Buffer Buffer->Mix Incubation Incubation Mix->Incubation Deriv_Product Stable, Fluorescent Derivative Incubation->Deriv_Product HPLC HPLC Separation Deriv_Product->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quant Quantification Detection->Quant caption General workflow for amine derivatization using a pre-activated reagent. Reagent_Selection Start Start: Define Analytical Needs Secondary_Amines Analysis of Secondary Amines Required? Start->Secondary_Amines High_Throughput High Throughput / Automation Needed? Secondary_Amines->High_Throughput No Use_Dansyl_or_FMOC Consider Dansyl-Cl or FMOC-Cl Secondary_Amines->Use_Dansyl_or_FMOC Yes Stability_Critical Is Derivative Stability Critical? High_Throughput->Stability_Critical No Use_OPA Use OPA High_Throughput->Use_OPA Yes Stability_Critical->Use_Dansyl_or_FMOC Yes Consider_NBOX Consider NBOX-propanoic acid (if validated) Stability_Critical->Consider_NBOX Potentially Yes caption Decision tree for selecting a suitable derivatizing agent.

Caption: Decision tree for selecting a suitable derivatizing agent.

Conclusion and Future Perspectives

The quantitative analysis of amines by HPLC is a mature field with several robust and well-validated derivatization methods. OPA offers speed and suitability for automation, making it ideal for high-throughput analysis of primary amines. Dansyl chloride and FMOC-Cl provide the versatility to analyze both primary and secondary amines with the benefit of forming highly stable derivatives, albeit with more demanding reaction conditions.

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid presents an intriguing, though currently unvalidated, alternative. Based on its chemical structure, a pre-activated form of this reagent could offer the benefits of reacting with both primary and secondary amines to form stable amide-linked derivatives. The nitrobenzoxazole moiety is expected to provide strong fluorescence or UV absorbance for sensitive detection. Future research should focus on the synthesis of an activated form of NBOX-propanoic acid, optimization of the derivatization reaction, and a comprehensive validation of the method against established techniques. Should such studies demonstrate favorable performance characteristics, NBOX-propanoic acid could become a valuable addition to the analytical chemist's toolkit for the quantitative analysis of amines.

References

  • Chhanikar, A. S., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Dupati, P., Sapuri-Butti, A. R., & Boddu, L. S. (2024). Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies. Chemistry Africa.
  • Grybaitė, B., et al. (2024). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts. Vilnius University Press.
  • MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)
  • ResearchGate. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry.
  • Kim, S., et al. (2021). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 22(21), 11884.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • PubMed. (2002). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Journal of Food Protection, 65(5), 829-834.
  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2025). New fluorescent labeling method offers high precision and exceptional stability in living cells. Retrieved from [Link]

  • Plos One. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PLoS ONE, 6(11), e28024.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • MDPI. (2024).
  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 583.
  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

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Validation

A Comparative Benchmarking of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Analogs in Preclinical Assays

In the landscape of medicinal chemistry, the benzoxazolone scaffold is a recurring motif in a multitude of biologically active compounds, prized for its versatile pharmacological profile.[1] This guide presents a compara...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzoxazolone scaffold is a recurring motif in a multitude of biologically active compounds, prized for its versatile pharmacological profile.[1] This guide presents a comparative analysis of analogs derived from 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, a core structure that offers significant potential for therapeutic development. We will delve into the synthetic strategies for modifying this core, compare the biological performance of the resulting analogs with supporting experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and to identify promising candidates for further investigation.

Introduction: The Benzoxazolone Core and its Therapeutic Promise

The benzoxazole nucleus, an aromatic organic compound with the molecular formula C₇H₅NO, is structurally analogous to naturally occurring nucleic acid bases, which allows for favorable interactions with biological macromolecules.[1] This has led to the development of a wide array of benzoxazole derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a propanoic acid moiety at the N-3 position and a nitro group at the C-6 position of the 2-oxo-1,3-benzoxazolone ring system provides a unique starting point for the exploration of chemical space and the optimization of biological activity. The propanoic acid side chain offers a handle for further derivatization, while the nitro group can influence the electronic properties and biological activity of the molecule.

Synthetic Strategies for Analog Development

The synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid analogs generally involves the initial formation of the benzoxazolone core, followed by N-alkylation and subsequent modifications. A common and effective method for constructing the benzoxazolone scaffold is the condensation reaction between a 2-aminophenol and a carboxylic acid derivative, often facilitated by a dehydrating agent.[1][2]

A general synthetic workflow for creating a library of analogs is depicted below:

cluster_0 Core Synthesis cluster_1 N-Alkylation cluster_2 Final Analog Synthesis aminophenol Substituted 2-Aminophenol benzoxazolone Substituted 2(3H)-Benzoxazolone aminophenol->benzoxazolone Cyclization urea Urea or Phosgene Equivalent urea->benzoxazolone n_alkylated N-Propanoate Ester Intermediate benzoxazolone->n_alkylated Michael Addition propanoate α,β-Unsaturated Ester (e.g., Ethyl Acrylate) propanoate->n_alkylated base Base (e.g., K2CO3) acid 3-(Benzoxazolon-3-yl)propanoic Acid n_alkylated->acid Ester Hydrolysis hydrolysis Acid/Base Hydrolysis amides Propanoic Acid Amide Analogs acid->amides Amidation coupling Amide Coupling Reagents amines Diverse Amines amines->amides

Figure 1: General synthetic workflow for the preparation of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid analogs.

This modular approach allows for the introduction of diversity at various positions of the benzoxazolone core and the propanoic acid side chain, enabling a thorough exploration of the structure-activity landscape.

Comparative Biological Activity of Analogs

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the N-3 side chain. In this section, we compare the performance of several analogs based on published experimental data.

Antimicrobial Activity

A series of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives were synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria.[3][4] The bromo- substitution at the C-6 position serves as a close analog to the nitro- group in the parent compound, offering insights into the effect of a different electron-withdrawing group.

Compound IDR Group (Modification of Propanoic Acid)S. aureus (Inhibition Zone, mm)MRSA (Inhibition Zone, mm)E. coli (Inhibition Zone, mm)
Parent Acid -OH109-
Analog 1 -NH-phenyl1211-
Analog 2 -NH-(4-chlorophenyl)1514-
Analog 3 -NH-(2,4-dichlorophenyl)18178
Analog 4 -NH-(4-methoxyphenyl)1312-

Table 1: Comparative antibacterial activity of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid and its amide analogs.[3] Data presented as the diameter of the zone of inhibition. '-' indicates no significant activity.

The results indicate that converting the carboxylic acid to an amide generally enhances antibacterial activity, particularly against Gram-positive strains.[3] The introduction of chloro-substituents on the phenylamide ring (Analogs 2 and 3) led to a significant increase in potency, with the dichlorophenyl derivative (Analog 3) showing the most promising broad-spectrum activity, including against the Gram-negative E. coli. This suggests that increasing the lipophilicity and introducing electron-withdrawing groups on the N-3 side chain is a viable strategy for improving antimicrobial efficacy.

The proposed mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive nitrogen species that can cause damage to DNA, proteins, and cell membranes.[5] A similar mechanism, involving the generation of oxidative stress, could be at play for the nitro-benzoxazolone parent compound.

cluster_0 Bacterial Cell nitro_compound Nitroaromatic Compound (e.g., IITR00803) nitroreductase Nitroreductase nitro_compound->nitroreductase Enters Cell reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduction cellular_damage Cellular Damage (DNA, Proteins, Membranes) reactive_species->cellular_damage Oxidative Stress cell_death Cell Death cellular_damage->cell_death

Figure 2: Proposed mechanism of action for nitroaromatic antibacterial compounds.

Anti-inflammatory and Analgesic Activity

Other studies have focused on the anti-inflammatory and analgesic properties of benzoxazolone derivatives.[6][7] For instance, a series of 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones and their reduced derivatives were synthesized and tested for their ability to reduce carrageenan-induced paw edema in mice (a model for inflammation) and their analgesic effects in acetic acid-induced writhing and hot plate tests.[6] While not direct analogs of the title compound, these studies provide valuable SAR insights.

Compound ModificationAnti-inflammatory Activity (% Inhibition)Analgesic Activity (Writhing Inhibition %)
5-methyl-3-(4-bromobenzoylmethyl)45.268.5
5-methyl-3-(4-chlorobenzoylmethyl)42.162.3
5-methyl-3-(4-methylbenzoylmethyl)38.755.1
5-methyl-3-(4-methoxybenzoylmethyl)35.451.2

Table 2: Anti-inflammatory and analgesic activities of selected 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives.[6]

These results highlight that electron-withdrawing substituents (bromo and chloro) on the N-3 side chain substituent enhance both anti-inflammatory and analgesic activities.[6] This is consistent with the trend observed for antimicrobial activity and suggests that modulating the electronic properties of the side chain is a key determinant of biological function across different therapeutic areas.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key biological assays are provided below.

Synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
  • Synthesis of 6-bromo-2(3H)-benzoxazolone: A mixture of 2-amino-4-bromophenol and urea is heated in an oil bath. The resulting solid is collected, washed, and recrystallized to yield the desired product.

  • N-Alkylation: The 6-bromo-2(3H)-benzoxazolone is dissolved in a suitable solvent (e.g., DMF) with a base (e.g., K₂CO₃). Ethyl acrylate is added dropwise, and the reaction mixture is stirred at room temperature until completion. The product, ethyl 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, is isolated by extraction.

  • Hydrolysis: The ethyl ester is then hydrolyzed using an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl) to yield the final product, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.[3]

Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[3][4]

cluster_0 Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Figure 3: Workflow for the Kirby-Bauer disk diffusion assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight) to the test groups of animals. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[6]

Conclusion and Future Directions

The comparative analysis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid analogs reveals that the benzoxazolone scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications to the N-3 propanoic acid side chain significantly impact biological activity. Specifically, the conversion of the carboxylic acid to amides and the introduction of lipophilic and electron-withdrawing groups on the terminal phenyl ring can enhance antimicrobial and anti-inflammatory properties.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid amide analogs to directly probe the effect of the nitro group in combination with various amide substituents.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological activities.

  • Pharmacokinetic and toxicity profiling of the most potent analogs to assess their drug-like properties and potential for in vivo efficacy and safety.

By systematically exploring the chemical space around this promising scaffold, it is anticipated that novel and effective therapeutic candidates can be identified and advanced towards clinical development.

References

  • Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Slideshare. [Link]

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. ResearchGate. [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. [Link]

  • Solid-phase synthesis of benzoxazoles from 3-nitrotyrosine. PubMed. [Link]

  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives. Scilit. [Link]

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. PubChem. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC. [Link]

  • 2-(6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)BENZOIC ACID. NextSDS. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

This document provides essential procedural guidance for the safe and compliant disposal of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS No. 17124-57-1)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS No. 17124-57-1)[1][2]. As a compound utilized in research and development, its unique structure—incorporating a nitroaromatic group, a benzoxazole core, and a carboxylic acid function—necessitates a cautious and informed approach to waste management. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this chemical, ensuring personal safety and environmental protection.

The fundamental principle guiding this protocol is that 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or general trash[3][4].

Hazard Assessment: A Synthesis of Structural Analogs

Hazard ClassificationDescription & RationalePrecautionary Action
Acute Toxicity The presence of a nitroaromatic group and data from the related 3-nitropropionic acid, which is toxic if swallowed or in contact with skin, suggest this compound should be handled as a toxic substance[6][7]. The non-nitrated analog is also listed as harmful if swallowed[8].Avoid ingestion, inhalation, and skin contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Skin & Eye Irritation Carboxylic acids, such as the propanoic acid moiety, are often corrosive or irritants[9]. Related benzoxazole and nitro compounds are known to cause serious skin and eye irritation[7][10].Wear appropriate chemical-resistant gloves and safety glasses with side shields or chemical goggles. Avoid all direct contact.
Environmental Hazard Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects[10]. Unneutralized acidic waste can also harm aquatic ecosystems.Prevent the chemical from entering drains, soil, or waterways. All waste and rinsate must be collected as hazardous.
Reactivity Nitro compounds can be reactive and potentially shock-sensitive, especially when in contact with strong bases, amines, or reducing agents[3].Store waste away from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.

Mandatory Personal Protective Equipment (PPE) & Handling

All handling and preparation for disposal of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure[3][11].

  • Eye Protection : Use chemical safety goggles or safety glasses with side shields.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's specifications for compatibility.

  • Body Protection : A flame-resistant lab coat is recommended. Ensure it is fully buttoned. Wear long pants and closed-toe shoes[3][5].

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and minimizes risk.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap[5].

  • The container must be clean and in good condition. If reusing a bottle, ensure it is completely empty and triple-rinsed, with the first rinse collected as hazardous waste[12].

  • Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department before adding any waste.

Step 2: Waste Collection

  • Carefully transfer waste solutions or solids containing the compound into the designated hazardous waste container.

  • For solids, it is good practice to dampen the material slightly with a compatible solvent (e.g., the reaction solvent) to prevent the generation of dust[7][13].

  • Keep the waste container closed at all times except when adding waste[12].

Step 3: Labeling and Documentation

  • Clearly write the full chemical name, "3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid," and estimate its concentration on the hazardous waste label[5][11].

  • List all other components of the waste mixture (e.g., solvents, byproducts).

  • Ensure the accumulation start date is recorded.

Step 4: Decontamination of Empty Containers

  • An "empty" container that held the pure compound is still considered hazardous waste.

  • To decontaminate the container for regular disposal, it must be triple-rinsed with a suitable solvent.

  • Crucially, the first rinse (and for highly toxic compounds, the first three rinses) must be collected and disposed of as hazardous chemical waste by adding it to your designated waste container[12].

  • After thorough rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines[12].

Step 5: Storage and Final Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[11].

  • Store it away from incompatible materials such as strong bases, oxidizers, or reducers[3].

  • Once the container is full or reaches your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup[3][5].

Disposal Workflow Diagram

G cluster_0 At the Bench (Fume Hood) cluster_1 Waste Container Management cluster_2 Lab Storage & Pickup A Generate Waste (Solid or Solution) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First Spill Accidental Spill A->Spill C Transfer Waste to Designated Container B->C D Container Securely Closed When Not in Use C->D E Properly Labeled with Contents & Hazards C->E C->Spill F Store in Secondary Containment E->F G Segregate from Incompatibles F->G H Contact EHS for Waste Pickup G->H Container Full or Time Limit Reached I Compliant Disposal by Licensed Professionals H->I Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Emergency Response Cleanup->C Collect Cleanup Debris as Waste

Sources

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